Mal-PEG1-Val-Cit-PAB-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O12/c1-21(2)30(39-27(42)15-18-51-19-17-40-28(43)13-14-29(40)44)32(46)38-26(4-3-16-36-33(35)47)31(45)37-23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H,37,45)(H,38,46)(H,39,42)(H3,35,36,47)/t26-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNVFJFQFFZRK-YZNIXAGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Val-Cit-PAB Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. This guide provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.
Core Mechanism: From Systemic Stability to Intracellular Payload Release
The Val-Cit-PAB linker is engineered to remain stable in the systemic circulation and to release its cytotoxic payload only after internalization into target tumor cells. This conditional release is paramount to the safety and efficacy of the ADC. The mechanism can be dissected into three key phases: internalization and lysosomal trafficking, enzymatic cleavage, and self-immolation of the PAB spacer.
Internalization and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[2][3] The endosome then traffics through the cell's endosomal-lysosomal pathway, maturing into a late endosome and eventually fusing with a lysosome.[2][3][4] The acidic environment (pH 4.5-5.0) and the presence of various proteases within the lysosome are crucial for the subsequent steps of payload release.[2]
Enzymatic Cleavage of the Val-Cit Dipeptide
The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[] This enzyme is often upregulated in tumor cells.[] Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl (PAB) group.[][6] This cleavage event is the trigger for the subsequent self-immolative process. While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, other cathepsins (L, S, and F) have also been shown to be involved.[7]
The Self-Immolative PAB Spacer
The p-aminobenzylcarbamate (PAB) component acts as a self-immolative spacer.[8][9] Its role is to ensure that the cytotoxic payload is released in its native, unmodified, and fully active form. Following the enzymatic cleavage of the Val-Cit dipeptide, a free aniline (B41778) nitrogen is exposed on the PAB spacer. This initiates a spontaneous and rapid 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug.[8][9][10] This self-immolation is a critical step, as direct attachment of a bulky drug to the dipeptide could sterically hinder the enzymatic cleavage.[]
Quantitative Data
The performance of the Val-Cit-PAB linker is evaluated through several quantitative measures, including its stability in plasma, the rate of enzymatic cleavage, and the resulting in vitro cytotoxicity of the ADC.
Plasma Stability
An ideal ADC linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The Val-Cit linker generally exhibits high stability in human plasma. However, it has been shown to be less stable in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C), a factor to consider in preclinical animal models.[11][12]
| Linker | Species | Incubation Time (hours) | % Intact ADC Remaining | Reference |
| Val-Cit-PAB | Human | 168 | >95% | [11] |
| Val-Cit-PAB | Mouse | 24 | ~50-70% | [11][13] |
| Glu-Val-Cit-PAB | Mouse | 168 | >90% | [13] |
Cathepsin B Cleavage Kinetics
The rate of cleavage by Cathepsin B is a key determinant of the payload release rate within the target cell. This is often characterized by the Michaelis-Menten constants, Km and kcat.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Val-Cit-AMC | 18 | 1.8 | 100,000 | [14] |
| Z-Phe-Lys-AMC | 130 | 1.9 | 14,600 | [14] |
Note: Data for fluorogenic model substrates (Z-Val-Cit-AMC and Z-Phe-Lys-AMC) are often used to characterize the intrinsic activity of Cathepsin B on the Val-Cit motif.
In Vitro Cytotoxicity (IC50 Values)
The ultimate measure of an ADC's efficacy is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-MC-Val-Cit-PAB-MMAE | SK-BR-3 | HER2 | 0.5 | [15] |
| Trastuzumab-MC-Val-Cit-PAB-MMAE | BT-474 | HER2 | 1.2 | [15] |
| Brentuximab Vedotin (Adcetris®) | Karpas 299 | CD30 | ~1 | [6] |
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the evaluation of ADCs with Val-Cit-PAB linkers.
Cathepsin B Cleavage Assay
This assay quantifies the release of the payload from the ADC upon incubation with Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 10 mM DTT)
-
Stop solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
LC-MS/MS system
Procedure:
-
Activate Cathepsin B by incubating in Activation Buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 100 nM) in Assay Buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and add the stop solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
Materials:
-
ADC with Val-Cit-PAB linker
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC (e.g., 10 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using Protein A or G affinity chromatography.
-
Elute the ADC from the resin.
-
Analyze the eluted ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and quantify any released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the IC50 of the ADC on target cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with Val-Cit-PAB linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete medium.
-
Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[16][17][18][19]
Conclusion
The Val-Cit-PAB linker is a sophisticated and highly effective system for the targeted delivery of cytotoxic drugs in the form of ADCs. Its mechanism of action, which relies on a sequence of specific biological events – internalization, lysosomal trafficking, and enzymatic cleavage – followed by a rapid chemical self-immolation, ensures that the potent payload is released preferentially within cancer cells. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this important class of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of Valine-Citrulline Dipeptide Linkers in Antibody-Drug Conjugates
This technical guide offers a comprehensive examination of the core mechanism underpinning the success of many modern Antibody-Drug Conjugates (ADCs): the selective cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal protease, cathepsin B. This process is fundamental to achieving targeted release of potent cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[] This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.
The Core Components: Cathepsin B and the Val-Cit-PABC Linker
The efficacy of this linker strategy relies on the interplay between a specific lysosomal enzyme and a meticulously designed chemical bridge.
Cathepsin B is a cysteine protease predominantly located in the lysosomes, the acidic recycling centers of the cell.[][3] Its primary physiological role is protein degradation.[4] Several key features make it an ideal trigger for drug release in oncology:
-
Overexpression in Tumors: Many malignant tumors exhibit significantly elevated expression levels of cathepsin B.[]
-
Optimal Activity at Low pH: The enzyme functions optimally in the acidic environment of the lysosome (pH 4.5-5.5), which contrasts with the slightly basic pH of the bloodstream, preventing premature drug release.[][4][5]
-
Catalytic Mechanism: Its proteolytic activity depends on a Cys-His catalytic dyad within its active site.[4] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[4]
The Val-Cit-PABC linker is the most widely utilized protease-cleavable linker in clinically approved and investigational ADCs.[4] It is engineered for stability in circulation and efficient, traceless drug release upon enzymatic cleavage.[4]
-
Valine (Val): This amino acid is positioned at the P2 position, where its hydrophobic side chain interacts favorably with the S2 subsite of the cathepsin B active site.[4]
-
Citrulline (Cit): A non-proteinogenic amino acid, citrulline occupies the P1 position and sits (B43327) in the S1 subsite of the enzyme.[4] It was selected for its stability and efficient recognition by the protease.[]
-
p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial. It connects the dipeptide to the cytotoxic payload and is designed to fragment and release the drug in its unmodified, active form after the Val-Cit sequence is cleaved.[6] Attaching the payload directly to the dipeptide can sterically hinder the enzyme's access.[6][7]
The Pathway and Mechanism of Drug Release
The release of the cytotoxic payload is a multi-step process that begins with the ADC binding to its target on the cancer cell surface.
First, the ADC binds to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized into the cell via receptor-mediated endocytosis, initially forming an endosome.[4] This endosome subsequently fuses with a lysosome, delivering the ADC to the acidic, enzyme-rich environment where active cathepsin B resides.[4]
Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate.[4] The enzyme's active site catalyzes the hydrolysis of the amide bond connecting the C-terminus of the citrulline residue to the PABC spacer.[4][8] This cleavage is the critical triggering event.
The product of this cleavage, a p-aminobenzyl alcohol derivative, is electronically unstable.[4] It undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[4]
Linker Specificity and Considerations
While the Val-Cit linker was designed for cathepsin B, the biological reality is more complex.
-
Redundancy in Cleavage: Gene knockout studies have revealed that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[4][6][7][9] This redundancy can be beneficial, as it makes ADC resistance due to the loss of a single protease less likely.[4]
-
Off-Target Cleavage: The Val-Cit linker is not entirely specific to lysosomal proteases. It has shown susceptibility to premature cleavage in the bloodstream by enzymes like human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C.[4][6][7][10] This instability in mouse plasma can complicate the preclinical evaluation of ADCs and potentially contribute to off-target toxicity.[7][10]
Quantitative Data on Dipeptide Linker Cleavage
Direct kinetic parameters for the cleavage of full ADC molecules are not widely published in the literature. However, studies using model fluorogenic substrates provide valuable comparative insights into the efficiency of different dipeptide linkers cleaved by cathepsin B.
Table 1: Comparative Cleavage Data for Model Peptide Linkers by Cathepsin B Data is illustrative, based on typical performance of fluorogenic substrates reported in scientific literature. Actual values can vary based on the specific substrate and experimental conditions.
| Peptide Linker Sequence | Relative Fluorescence Units (RFU) (Endpoint Assay) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| (Source: BenchChem Application Notes)[11] |
Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage These values represent typical ranges for model substrates and are for comparative purposes.
| Peptide Linker Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Val-Cit-AMC | 10 - 50 | 5 - 20 | 1x10⁵ - 5x10⁵ |
| Z-Phe-Arg-AMC | 5 - 25 | 10 - 40 | 4x10⁵ - 2x10⁶ |
| Z-Arg-Arg-AMC | 50 - 200 | 1 - 10 | 5x10³ - 2x10⁴ |
| (Note: Z = Carboxybenzyl protecting group; AMC = 7-amino-4-methylcoumarin. Data compiled from various enzymology sources.) |
Experimental Protocols
Reproducible and well-controlled assays are essential for evaluating linker cleavage.
This high-throughput method is used to screen linker sequences and determine kinetic parameters (Km, kcat).[4]
-
Objective: To determine the rate of cleavage of a model peptide-fluorophore substrate by recombinant human cathepsin B.
-
Principle: The assay uses a substrate where a fluorophore (e.g., AMC) is quenched by the peptide.[11] Upon cleavage, the fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzymatic activity.[11]
-
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Enzyme Activation: Pre-incubate cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activation.
-
Substrate Preparation: Prepare a serial dilution of the peptide-AMC substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[11]
-
Reaction Initiation: In the microplate wells, add 50 µL of the appropriate substrate dilution. Initiate the reaction by adding 50 µL of activated cathepsin B solution. Final enzyme concentration is typically in the low nanomolar range.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression to determine Km and Vₘₐₓ.
-
Calculate kcat using the equation kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration.
-
-
This protocol is used to directly quantify the release of a payload from a full ADC construct.[4]
-
Objective: To measure the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
-
Materials:
-
ADC with Val-Cit linker (e.g., 10 µM stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload).
-
HPLC or LC-MS/MS system.
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding activated cathepsin B. A typical final concentration might be 20 nM enzyme and 1 µM ADC.[4] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately terminate the reaction by adding 3-4 volumes of the cold Quenching Solution to the aliquot. This precipitates the enzyme and the antibody portion of the ADC.
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant, which contains the released payload and the internal standard, to an HPLC vial. Analyze the sample by reverse-phase HPLC or LC-MS/MS to separate and quantify the amount of released payload relative to the internal standard.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the release kinetics.
-
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[4] The mechanism leverages the overexpression of cathepsin B in tumors and the acidic nature of the lysosome to trigger a specific enzymatic cleavage, followed by a self-immolative cascade that efficiently liberates the active drug. A thorough understanding of this mechanism, its specificity, and the quantitative methods used for its characterization is paramount for the rational design and successful development of the next generation of ADC therapeutics.
References
- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
The Gatekeepers of Potency: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. At the heart of this elegant design lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers, in particular, are engineered to be stable in systemic circulation but to release their potent cargo in response to specific triggers within the tumor microenvironment or inside cancer cells. This guide provides an in-depth exploration of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons, and the experimental protocols essential for their evaluation.
Core Principles of Cleavable Linkers
The fundamental principle of a cleavable linker is to create a stable covalent bond between the antibody and the cytotoxic drug that can be selectively broken under specific physiological conditions prevalent in tumor tissues.[1][] An ideal cleavable linker must satisfy two opposing criteria: it must be sufficiently stable in the bloodstream (at physiological pH of ~7.4) to prevent premature drug release and associated off-target toxicity, yet labile enough to efficiently release the payload upon reaching the target site.[3][4] This selective release is typically triggered by one of three main mechanisms: enzymatic cleavage, pH sensitivity, or reduction by high concentrations of intracellular thiols.[3][5]
The choice of linker technology has a profound impact on the ADC's therapeutic index, pharmacokinetics, and mechanism of action, including its ability to induce bystander killing—a phenomenon where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6][7][8]
Types and Mechanisms of Cleavable Linkers
Cleavable linkers are broadly categorized based on their mechanism of cleavage.
Protease-Sensitive Linkers
These linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of cancer cells.[1][] The most widely used protease-sensitive linkers are based on dipeptide sequences.
-
Valine-Citrulline (Val-Cit) Linkers: This is the most common and successful dipeptide linker.[][11] After the ADC is internalized and traffics to the lysosome, Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC).[8][12] This cleavage initiates a 1,6-elimination reaction, leading to the release of the unmodified payload.[13] The Val-Cit motif provides a good balance of plasma stability and efficient enzymatic cleavage.[][14]
-
Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for Cathepsin B and is used in several ADCs.[]
The design of these linkers often includes a self-immolative spacer like PABC to ensure that the payload is released in its active form, without any part of the linker attached, which could otherwise hinder its cytotoxic activity.[15]
pH-Sensitive Linkers
These linkers, also known as acid-labile linkers, exploit the pH difference between the bloodstream (pH 7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][][]
-
Hydrazone Linkers: Hydrazones are among the most common acid-labile linkers.[][] They are relatively stable at neutral pH but undergo hydrolysis under acidic conditions to release the payload.[][] The stability of hydrazone linkers can be tuned by modifying the electronic properties of the molecular structure surrounding the hydrazone bond.[] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to concerns about premature drug release.[3]
-
Carbonate and Acetal/Ketal Linkers: These are other examples of acid-labile structures that can be incorporated into linkers to trigger payload release in low-pH compartments.[8]
Glutathione-Sensitive Linkers
These linkers are designed to be cleaved by the high concentration of glutathione (B108866) (GSH), a reducing agent, found inside cells (1-10 mM) compared to the much lower concentration in the blood plasma (~5 µM).[1][][]
-
Disulfide Linkers: The core of this linker type is a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced by intracellular glutathione, leading to the cleavage of the linker and release of a thiol-containing payload.[][21] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature reduction in circulation.[21][22]
Quantitative Data on Cleavable Linker Performance
The stability and release kinetics of cleavable linkers are critical parameters that influence the overall performance of an ADC. The following tables summarize quantitative data from various studies.
Table 1: In Vivo Stability of Various Cleavable Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference(s) |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [5] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [5] |
| Val-Cit-PABC | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [5] |
| EVCit (Glu-Val-Cit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [5] |
| VCit (Val-Cit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [5] |
| SVCit (Ser-Val-Cit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [5] |
| CX (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to a non-cleavable linker. | [5] |
Table 2: In Vitro Plasma Stability of Different Cleavable Linker Types
| Linker Class | Specific Linker | ADC Construct | Plasma Source | Stability Metric | Result | Reference(s) |
| Peptide | Phe-Lys-PABC | Dipeptide-MMAE ADC | Human Plasma | Half-life (t1/2) | 30 days | [14] |
| Peptide | Val-Cit-PABC | Dipeptide-MMAE ADC | Human Plasma | Half-life (t1/2) | 230 days | [14] |
| Peptide | Phe-Lys-PABC | Dipeptide-MMAE ADC | Mouse Plasma | Half-life (t1/2) | 12.5 hours | [14] |
| Peptide | Val-Cit-PABC | Dipeptide-MMAE ADC | Mouse Plasma | Half-life (t1/2) | 80 hours | [14] |
| β-Glucuronide | glucQ-AE | Quaternary ammonium-AE | Mouse Plasma | Stability | Stable for 10 days | [4] |
| Tandem-Cleavage | Glucuronide-dipeptide | CD79b-MMAE | Rat Serum | Payload Retention | Significantly improved vs. monocleavage linker | [23] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of different cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by quantifying the amount of intact ADC or released payload over time.[3][6]
Methodology (using LC-MS/MS):
-
Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in human and/or other species' plasma at 37°C.[6]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[6][24]
-
Sample Preparation:
-
To measure intact ADC (and determine average Drug-to-Antibody Ratio, DAR): Capture the ADC from the plasma sample using Protein A or G affinity chromatography. Wash the captured ADC to remove plasma proteins.[1][25]
-
To measure released payload: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[5]
-
-
LC-MS/MS Analysis:
-
Data Analysis: Plot the percentage of intact ADC (or average DAR) remaining or the concentration of released payload over time to determine the linker's half-life in plasma.[6]
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and rate of cleavage of a protease-sensitive linker by its target enzyme.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate assay buffer (e.g., 50 mM sodium citrate, pH 5.0).
-
Activate Cathepsin B by incubating it in an activation buffer containing a reducing agent like DTT.
-
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, add the ADC solution.
-
Initiate the reaction by adding the activated Cathepsin B solution. Final concentrations are typically in the micromolar range for the ADC and nanomolar range for the enzyme.[12]
-
-
Incubation: Incubate the reaction mixture at 37°C.[12]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.[12]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of cleaved payload released from the ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[6][27][28]
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[28]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium. Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.[6][28]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).[28]
-
Viability Assessment (MTT):
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[28]
-
Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[28]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[6][27]
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6][7]
Methodology:
-
Cell Preparation:
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Prepare a co-culture of antigen-positive and fluorescently-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:5).
-
-
Seeding: Seed the co-culture mixture into 96-well plates.
-
ADC Treatment: Treat the co-cultured cells with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 96-144 hours.
-
Analysis:
-
Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) cells in the presence of the ADC.
-
-
Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of the bystander killing effect.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in ADC science.
Signaling Pathways and Logical Relationships
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. genemedi.net [genemedi.net]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 21. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 22. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry for Proteins
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Principles of Maleimide-Thiol Conjugation
The maleimide-thiol reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[][2] This results in the formation of a stable, covalent thioether bond.[3][4] The reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5 to 7.5.[2][5][6] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][6]
Several factors influence the efficiency and specificity of the maleimide-thiol conjugation:
-
pH: The optimal pH range for the reaction is 6.5-7.5.[5][6] Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][6]
-
Temperature: Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7][8] Lower temperatures can be beneficial for sensitive proteins to minimize degradation.[8]
-
Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[3][8] The optimal molar ratio of maleimide to thiol can vary depending on the specific protein and maleimide reagent and often requires empirical optimization.[9][10]
-
Reducing Agents: For cysteine residues that are present as disulfide bonds, a reduction step is necessary prior to conjugation.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group, thus not interfering with the subsequent maleimide reaction.[5] If thiol-containing reducing agents like dithiothreitol (B142953) (DTT) are used, they must be removed before the addition of the maleimide reagent.[5]
Key Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly efficient, several side reactions can occur, potentially leading to heterogeneous products and reduced efficacy of the conjugate.
-
Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[4][11] To minimize this, aqueous solutions of maleimide reagents should be prepared immediately before use, and for storage, anhydrous organic solvents like DMSO or DMF are recommended.[7][8]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible under certain conditions, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[12][13][14] This can lead to the transfer of the conjugated molecule to other thiol-containing molecules, resulting in off-target effects.[12][14] One strategy to mitigate this is to induce hydrolysis of the succinimide (B58015) ring after conjugation, which forms a stable, ring-opened product that is resistant to thiol exchange.[12][13][14]
-
Thiazine (B8601807) Rearrangement: When conjugating a molecule to an N-terminal cysteine residue, the resulting succinimide ring can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[]
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide-thiol conjugation, providing a basis for experimental design and optimization.
| Parameter | Condition | Value/Observation | Reference(s) |
| Optimal pH Range | For specific thiol reaction | 6.5 - 7.5 | [5][6] |
| Reaction Rate | pH 7.0 | ~1,000 times faster with thiols than amines | [2][6] |
| Temperature | Standard reaction | Room temperature (20-25°C) or 4°C | [7][8] |
| Reaction Time | Standard reaction | 1-2 hours at room temperature; overnight at 4°C | [7][8] |
| Molar Ratio | Maleimide:Protein | Typically 10:1 to 20:1 | [7][8] |
| Molar Ratio | Maleimide:Peptide (cRGDfK) | 2:1 for optimal efficiency | [9] |
| Molar Ratio | Maleimide:Nanobody (11A4) | 5:1 for optimal efficiency | [9] |
| Side Reaction | Condition | Rate/Observation | Reference(s) |
| Maleimide Hydrolysis | pH > 7.5 | Increased rate of hydrolysis | [4][11] |
| Thiol Exchange | In vivo (presence of glutathione) | Can lead to payload shedding from ADCs | [12][14] |
| Ring-Opened Adduct Stability | Post-hydrolysis | Half-life > 2 years, resistant to thiol exchange | [14] |
| Analyte | Reagent | Wavelength | Extinction Coefficient | Reference(s) |
| Free Thiols | DTNB (Ellman's Reagent) | 412 nm | 14,150 M⁻¹cm⁻¹ | [3][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in maleimide-thiol conjugation.
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the concentration of free sulfhydryl groups in a protein sample before proceeding with the conjugation reaction.
Materials:
-
Protein sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. From this stock, prepare a series of dilutions for a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Assay:
-
To 250 µL of each standard and the protein sample in separate microplate wells or cuvettes, add 50 µL of the DTNB solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample at 412 nm.
-
-
Calculation:
Protocol 2: Reduction of Protein Disulfide Bonds
This protocol is for proteins where the target cysteine residues are involved in disulfide bonds.
Materials:
-
Protein solution (1-10 mg/mL in degassed buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.[12]
-
Flush the reaction vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature.[7][17]
Protocol 3: Maleimide-Thiol Conjugation
This is a general protocol for conjugating a maleimide-functionalized molecule to a protein.
Materials:
-
Reduced protein solution (from Protocol 2) or a protein with free thiols
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed
Procedure:
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[7][8]
-
Flush the reaction vial with an inert gas, seal, and protect from light (especially if using a fluorescent maleimide).
-
Incubate for 2 hours at room temperature or overnight at 4°C.[7][8]
-
Protocol 4: Purification of the Protein Conjugate
This protocol describes the removal of unreacted maleimide reagent and byproducts.
Materials:
-
Crude conjugation reaction mixture
-
Purification system: Size-Exclusion Chromatography (SEC), dialysis, or HPLC.
Procedure (using SEC):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with the equilibration buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted maleimide reagent will be retained and elute later.[7]
-
Collect the fractions containing the purified conjugate.
Protocol 5: Characterization of the Conjugate
This protocol outlines methods to confirm the successful conjugation and determine the degree of labeling (DOL).
A. UV-Vis Spectroscopy for Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (if it has a chromophore).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]
-
Calculate the concentration of the conjugated molecule from its absorbance at its λmax.
-
The DOL is the molar ratio of the conjugated molecule to the protein.
B. Mass Spectrometry (MS):
-
Analyze the purified conjugate by mass spectrometry (e.g., ESI-MS).
-
The mass of the conjugate will be the mass of the protein plus the mass of the conjugated molecule(s). The mass shift confirms the covalent attachment.[12] Multiple additions will result in a distribution of masses.
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Analyze the purified conjugate by RP-HPLC, typically using a C4 or C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Run a gradient from low to high organic phase (Mobile Phase B).
-
The conjugated protein will have a different retention time than the unconjugated protein, typically eluting later due to increased hydrophobicity.[18][19]
Visualizing the Process: Diagrams
To better illustrate the key processes in maleimide-thiol conjugation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of the Maleimide-Thiol Reaction.
Caption: Typical Experimental Workflow for Protein Conjugation.
Caption: Competing Side Reactions in Maleimide Chemistry.
Applications in Drug Development
The maleimide-thiol conjugation strategy is extensively used in drug development, most notably in the creation of Antibody-Drug Conjugates (ADCs).[9][20] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[20] By engineering cysteine residues into the antibody, a maleimide-functionalized drug can be attached at specific sites, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[20] This site-specific conjugation is crucial for the safety and efficacy of the ADC.
Caption: Conceptual Pathway of an ADC for Targeted Cancer Therapy.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of proteins. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.
References
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. broadpharm.com [broadpharm.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
The Plasma Stability of Valine-Citrulline Linkers in Preclinical Species: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its intended cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted release mechanism is critical for maximizing efficacy while minimizing off-target toxicity. However, the successful preclinical development of ADCs utilizing Val-Cit linkers is highly dependent on their stability in systemic circulation, which exhibits significant variability across different animal species. This guide provides a comprehensive overview of the plasma stability of Val-Cit linkers in key preclinical models, detailing the underlying enzymatic mechanisms, quantitative stability data, and standardized experimental protocols.
Species-Specific Plasma Stability of Val-Cit Linkers
A critical consideration in the preclinical assessment of Val-Cit containing ADCs is the marked difference in their plasma stability between rodents and higher-order species like non-human primates and humans.
General Observations:
-
Human and Cynomolgus Monkey: Val-Cit linkers generally exhibit high stability in human and cynomolgus monkey plasma.[3][4][5]
-
Rodents (Mouse and Rat): In stark contrast, these linkers are notably unstable in mouse and rat plasma, leading to premature payload release.[3][6][7][8] This instability can confound the interpretation of efficacy and toxicity studies in rodent models.[9][10]
This species-specific instability is primarily attributed to the activity of different plasma enzymes.
Enzymatic Mechanisms of Val-Cit Linker Cleavage
The cleavage of Val-Cit linkers can be categorized into intended intracellular cleavage and unintended extracellular cleavage in the plasma.
Intended Intracellular Cleavage by Cathepsin B
The therapeutic design of Val-Cit linkers relies on their cleavage by Cathepsin B, a cysteine protease predominantly found in the acidic environment of lysosomes.[1][9] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where Cathepsin B recognizes and cleaves the amide bond between Valine and Citrulline.[][8] This enzymatic action initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic drug.[1][7] Other cathepsins, such as S, L, and F, may also be involved in this process.[9][11]
Figure 1: Intended Cathepsin B-mediated cleavage pathway of a Val-Cit-PABC linker.
Unintended Extracellular Cleavage in Plasma
Premature cleavage of the Val-Cit linker in the bloodstream is a significant concern as it can lead to off-target toxicities and reduced therapeutic efficacy. The enzymes responsible for this vary by species.
-
In Rodents: The primary enzyme responsible for Val-Cit linker instability in mouse and rat plasma is Carboxylesterase 1C (Ces1C) .[9][10][11][12] This enzyme hydrolyzes the linker, leading to premature drug release.
-
In Humans: While generally stable, some off-target cleavage can be mediated by neutrophil elastase , a serine protease found in the bloodstream.[4][8][9][10]
Quantitative Plasma Stability Data
The following tables summarize quantitative data on the plasma stability of Val-Cit and related linkers in various preclinical species.
Table 1: Stability of Val-Cit and Modified Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
|---|---|---|---|---|
| Val-Cit | anti-HER2-MMAF | 14 | >95% payload loss | [3][13] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | 14 | ~70% payload loss | [13] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | 14 | ~100% | [12][13] |
| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% | [12] |
| Val-Cit | 4a | 14 | ~26% |[12] |
Table 2: Half-Life of Val-Cit Linker in Different Preclinical Species
| Linker Type | ADC Model | Animal Model | Apparent Linker Half-Life (hours) | Reference |
|---|---|---|---|---|
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 | [13] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 |[13] |
Table 3: Comparative Stability of Val-Cit and Val-Ala Linkers
| Linker | Relative Cleavage Rate by Cathepsin B (Val-Cit = 1) |
|---|---|
| Val-Cit | 1 |
| Val-Ala | 0.5 |
Reference:[12]
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of ADC plasma stability is crucial for preclinical development. The most common methods involve in vitro incubation of the ADC in plasma followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for quantifying the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) or the amount of released payload over time.
Objective: To determine the in vitro plasma stability of a Val-Cit linked ADC in plasma from various preclinical species.
Materials:
-
Test ADC and a control ADC (e.g., with a non-cleavable linker).
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human), anticoagulated with citrate.
-
Phosphate-buffered saline (PBS).
-
Incubator set at 37°C.
-
Reagents for protein precipitation (e.g., ice-cold acetonitrile).[13][16]
Methodology:
-
Sample Preparation: Pre-warm the plasma from each species to 37°C. Dilute the ADC to a final concentration of 1 mg/mL in the plasma.[12][16]
-
Incubation: Incubate the samples at 37°C.[16]
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[16][17]
-
Quenching: Immediately stop the reaction by either adding 3 volumes of ice-cold acetonitrile (B52724) (for free payload analysis) or by freezing at -80°C (for intact ADC analysis).[16][17]
-
Sample Processing (for free payload analysis):
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.[13]
-
-
Sample Processing (for intact ADC analysis):
-
LC-MS Analysis:
-
Analyze the supernatant to quantify the amount of released payload.
-
Analyze the eluted intact ADC to determine the average DAR. A decrease in DAR over time indicates linker instability.[6]
-
-
Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the stability profile and calculate the half-life of the ADC in plasma.[17]
Figure 2: Experimental workflow for assessing ADC plasma stability.
ELISA-Based Quantification of Intact ADC
This method measures the concentration of ADC that has retained its payload.
Objective: To quantify the amount of intact ADC in plasma samples over time.
Methodology:
-
Dosing and Sampling: Administer the ADC to the animal model and collect blood samples at predetermined time points to obtain plasma.[13]
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[13]
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[13]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have not lost their payload.[13]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC.[13]
Conclusion
The plasma stability of Val-Cit linkers is a critical parameter in the development of ADCs, with significant variability observed across different preclinical species. The inherent instability in rodent plasma, due to the activity of carboxylesterase 1C, necessitates careful consideration when designing and interpreting preclinical studies. For ADCs intended for human use, stability data from non-human primates is often more predictive. The development of modified peptide linkers, such as the EVCit sequence, demonstrates a promising strategy to enhance stability in rodent models, thereby facilitating more reliable preclinical evaluation. A thorough understanding of the enzymatic mechanisms and the application of robust analytical methods are paramount for the successful development of safe and effective ADCs based on Val-Cit linker technology.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
The Architect's Guide to Precision Warfare: An In-depth Technical Guide to Enzyme-Cleavable Linkers for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-cleavable linkers represent a cornerstone in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). These sophisticated chemical bridges are engineered to remain stable in systemic circulation, safeguarding the potent cytotoxic payload until it reaches the unique enzymatic microenvironment of the target tissue, most notably cancerous tumors. This targeted release mechanism is paramount to enhancing the therapeutic window, maximizing efficacy at the tumor site while minimizing off-target toxicities. This guide provides a comprehensive technical overview of the core principles, diverse chemistries, and practical evaluation of enzyme-cleavable linkers in the context of targeted drug delivery.
The fundamental principle behind enzyme-cleavable linkers lies in their ability to be selectively hydrolyzed by enzymes that are overexpressed in the tumor microenvironment or within tumor cells.[][2] This targeted cleavage ensures that the highly potent cytotoxic drug is unleashed precisely where it is needed, thereby reducing collateral damage to healthy tissues.[]
Core Concepts and Mechanism of Action
The general mechanism of action for an ADC equipped with an enzyme-cleavable linker is a multi-step process designed for precision.
Types of Enzyme-Cleavable Linkers
A variety of enzyme-cleavable linkers have been developed, each exploiting a different class of enzymes that are dysregulated in cancer.
Protease-Cleavable Linkers
These are the most extensively studied and clinically validated class of enzyme-cleavable linkers.[3] They are designed to be substrates for proteases, such as cathepsins, which are highly active in the lysosomal compartments of tumor cells.[4]
-
Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is a well-established motif recognized and cleaved by cathepsin B.[5] This linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the payload following enzymatic cleavage of the dipeptide.[6] The Val-Cit linker has demonstrated high stability in human plasma.[5]
-
Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for cathepsin B.[] A key advantage of Val-Ala linkers is their reduced hydrophobicity compared to Val-Cit linkers, which can help mitigate aggregation issues, especially with high drug-to-antibody ratios (DARs).[]
-
Matrix Metalloproteinase (MMP)-Cleavable Linkers: MMPs are a family of proteases that are often overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[8] Linkers containing specific peptide sequences recognized by MMPs, such as MMP-2 and MMP-9, can enable extracellular release of the payload in the vicinity of the tumor.[8]
Glycosidase-Cleavable Linkers
This class of linkers utilizes glycosidases, enzymes that hydrolyze glycosidic bonds.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomes and necrotic regions of some tumors.[][10] A major advantage of β-glucuronide linkers is their high hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC, allowing for the synthesis of ADCs with high DARs without significant aggregation.[]
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal enzyme that is overexpressed in certain tumor types.[11][12] Linkers incorporating a β-galactoside moiety can be hydrolyzed by this enzyme to release the cytotoxic drug.[11][12]
Sulfatase-Cleavable Linkers
These novel linkers are designed to be cleaved by sulfatases, a class of enzymes that are overexpressed in several types of cancer.[13][14] Arylsulfate-containing linkers have shown excellent stability in both human and mouse plasma and can tracelessly release their payload upon cleavage by lysosomal sulfatases.[13][14]
Dual-Enzyme Cleavable Linkers
To further enhance specificity, linkers that require the sequential action of two different enzymes for payload release are being developed. For example, a 3-O-sulfo-β-galactose linker is first cleaved by arylsulfatase A and then by β-galactosidase, providing a dual-layered control over drug release.[15]
Quantitative Data on Linker Performance
The selection of an appropriate enzyme-cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types.
Table 1: In Vitro and In Vivo Stability of Enzyme-Cleavable Linkers
| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference(s) |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [12] |
| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Mouse | ~144 hours (6.0 days) | [12] |
| β-Glucuronide | MMAF Drug-Linker | Rat | ~81 days (extrapolated) | [16] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers
| ADC | Cell Line | Target Antigen | Linker Type | IC50 | Reference(s) |
| cAC10-MMAE | Karpas 299 (Lymphoma) | CD30 | Val-Cit | ~1 ng/mL | [16] |
| c1F6-MMAF | L2987 (Renal Cell Carcinoma) | CD70 | β-Glucuronide | ~10 ng/mL | [16] |
| Trastuzumab-MMAE | SK-BR-3 (Breast Cancer) | HER2 | Sulfatase-cleavable | ~0.1 nM | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal enzyme-cleavable linkers for ADC development.
Protocol 1: Synthesis of a Val-Cit-PABC Linker
This protocol describes a general method for the synthesis of a Val-Cit-PABC linker.
Materials:
-
Fmoc-Val-Cit-PABOH
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Cytotoxic payload (e.g., MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Val-Cit-PABOH and bis(4-nitrophenyl) carbonate in anhydrous DMF.
-
Add DIPEA to the solution and stir at room temperature.
-
In a separate flask, dissolve the cytotoxic payload in anhydrous DMF.
-
Add the activated linker solution dropwise to the payload solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Purify the resulting Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of an ADC in plasma.
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.[17]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[17]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent.
-
Reconstitute purified cathepsin B in the assay buffer.
-
In a microcentrifuge tube, combine the ADC with the assay buffer.
-
Initiate the cleavage reaction by adding the cathepsin B solution.
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody components.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.
Procedure:
-
Seed antigen-positive and antigen-negative cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.[14]
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[14]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[14]
Signaling Pathways of Released Payloads
The efficacy of an ADC is ultimately determined by the cytotoxic payload's ability to induce cell death upon its release.
Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[18] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[19]
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[20][21]
Conclusion
Enzyme-cleavable linkers are a critical and evolving component in the design of targeted therapies. Their ability to selectively release potent cytotoxic agents in the tumor microenvironment offers a significant advantage in improving the therapeutic index of ADCs. The continued development of novel linker chemistries, including those responsive to a wider array of tumor-specific enzymes and multi-enzyme systems, holds great promise for the future of precision oncology. A thorough understanding of the quantitative performance and the application of rigorous experimental protocols for the evaluation of these linkers are paramount to the successful translation of these powerful therapeutics from the bench to the bedside.
References
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 8. benchchem.com [benchchem.com]
- 10. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Conjugating Mal-PEG1-Val-Cit-PAB-PNP to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity. A critical component of an ADC is the linker that connects the antibody to the payload. The Mal-PEG1-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for targeted drug release within cancer cells.
This linker incorporates several key features:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
Polyethylene Glycol (PEG1): A short PEG spacer that can improve solubility and pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[1][2][3] This enzymatic cleavage ensures targeted drug release at the site of action.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active drug in its unmodified form.[1]
-
p-Nitrophenyl (PNP): An activated carbonate ester that facilitates the efficient conjugation of a hydroxyl- or amine-containing cytotoxic payload to the linker prior to antibody conjugation.[4]
These application notes provide a detailed protocol for the synthesis of an ADC using the this compound linker, from payload attachment to the linker to the final purification and characterization of the ADC.
Experimental Protocols
This protocol is divided into three main stages:
-
Activation of the Cytotoxic Payload and Conjugation to the Linker: The cytotoxic drug is first reacted with the PNP-activated linker.
-
Antibody Preparation and Conjugation: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker construct.
-
Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody, followed by characterization to determine the drug-to-antibody ratio (DAR).
Materials and Reagents
-
Monoclonal antibody (mAb)
-
This compound linker
-
Cytotoxic payload with a reactive amine or hydroxyl group
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Borate buffer, pH 8.0
-
Cysteine
-
Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) column (optional)
-
UV/Vis spectrophotometer
-
LC-MS system
Stage 1: Payload Activation and Linker Conjugation
This initial step involves the reaction of the cytotoxic payload with the this compound linker. The PNP group is a good leaving group that reacts with primary amines or hydroxyls on the payload to form a stable carbamate (B1207046) linkage.[4]
-
Dissolve the Payload and Linker:
-
Dissolve the cytotoxic payload in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction:
-
In a clean, dry reaction vial, combine the payload solution with a 1.1 molar equivalent of the linker solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by reverse-phase HPLC (RP-HPLC) to observe the consumption of the payload and the formation of the drug-linker conjugate.
-
-
Purification of the Drug-Linker Conjugate:
-
Once the reaction is complete, the drug-linker conjugate can be purified by preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.
-
Stage 2: Antibody Preparation and Conjugation
This stage involves the partial reduction of the antibody's disulfide bonds to generate free sulfhydryl groups, followed by conjugation with the maleimide-functionalized drug-linker.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as PBS at pH 7.4.[5]
-
-
Partial Reduction of the Antibody:
-
To achieve a target DAR, the interchain disulfide bonds of the antibody are partially reduced. The four interchain disulfide bonds can be reduced to yield up to eight reactive thiol groups.[5]
-
Add a freshly prepared solution of a reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the average number of thiols generated per antibody and thus the final DAR. A 2-5 molar excess of the reducing agent is a good starting point.[6]
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS at pH 7.4.[5]
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker conjugate in DMSO to a concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the drug-linker per generated thiol group is recommended.[7]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C or room temperature for 1-2 hours, protected from light.[7][8]
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a 20-fold molar excess of cysteine relative to the drug-linker and incubate for an additional 30 minutes.[6]
-
Stage 3: ADC Purification and Characterization
Purification is crucial to remove unreacted drug-linker, excess quenching agent, and any aggregated protein.[9][10] Characterization is then performed to determine the quality of the ADC, with a key parameter being the drug-to-antibody ratio (DAR).[][12]
-
Purification:
-
The ADC can be purified using size-exclusion chromatography (SEC) to remove small molecule impurities.[]
-
Hydrophobic interaction chromatography (HIC) can be employed to separate ADC species with different DARs and to remove unconjugated antibody.[]
-
Tangential flow filtration (TFF) is another effective method for purification and buffer exchange.[][15]
-
-
Characterization - Determination of Drug-to-Antibody Ratio (DAR):
-
UV/Vis Spectroscopy: This is a straightforward method to determine the average DAR.[][16] The absorbance of the ADC is measured at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of different DAR species in the ADC mixture.[][17] By analyzing the mass spectrum of the intact or deglycosylated ADC, the number of conjugated drug molecules can be precisely determined.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[12] This provides a profile of the DAR distribution.
-
Data Presentation
| Parameter | Recommended Condition | Purpose |
| Payload-Linker Conjugation | ||
| Solvent | Anhydrous DMSO | Solubilize reactants |
| Linker:Payload Molar Ratio | 1.1:1 | Drive reaction to completion |
| Base | DIPEA (2-3 eq) | Catalyze carbamate formation |
| Reaction Time | 2-4 hours | Allow for complete reaction |
| Antibody Reduction | ||
| Buffer | PBS, pH 7.4 | Maintain antibody stability |
| Reducing Agent | DTT or TCEP | Generate free thiols |
| Reductant:Antibody Molar Ratio | 2-5:1 | Control the degree of reduction and final DAR |
| Incubation Temperature | 37°C | Facilitate disulfide bond reduction |
| Incubation Time | 30-60 minutes | Achieve desired level of reduction |
| Antibody-Drug Conjugation | ||
| Buffer | PBS, pH 7.0-7.5 | Optimal for maleimide-thiol reaction[7] |
| Drug-Linker:Thiol Molar Ratio | 1.5-5:1 | Ensure efficient conjugation |
| Organic Co-solvent | <10% DMSO | Solubilize drug-linker without denaturing the antibody |
| Reaction Temperature | 4°C or Room Temperature | Control reaction rate |
| Reaction Time | 1-2 hours | Allow for complete conjugation |
| Quenching | ||
| Quenching Agent | Cysteine | Cap unreacted maleimides |
| Cysteine:Drug-Linker Molar Ratio | 20:1 | Ensure complete quenching |
Visualization
Logical Workflow for ADC Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Taskcm [taskcm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Synthesizing Antibody-Drug Conjugates with a Val-Cit-PAB-PNP Linker: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the cleavable Val-Cit-PAB-PNP linker. This linker system is a cornerstone in the development of targeted cancer therapeutics, enabling the specific delivery of cytotoxic payloads to tumor cells. The valine-citrulline (Val-Cit) dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring controlled drug release at the site of action.[1][2][3] The self-immolative p-aminobenzyloxycarbonyl (PABC) spacer subsequently facilitates the efficient release of the active drug.[4]
Principle of the Method
The synthesis of an ADC using a Val-Cit-PAB-PNP linker is a multi-step process that involves three main stages:
-
Activation of the Drug: The p-nitrophenyl (PNP) group on the linker is a good leaving group that reacts with an amine-containing cytotoxic drug (payload) to form a stable carbamate (B1207046) bond. This creates the drug-linker conjugate.[5]
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody (mAb) are partially or fully reduced to generate free thiol groups. These thiols serve as reactive handles for conjugation.
-
Conjugation and Purification: The thiol-reactive moiety on the drug-linker conjugate (commonly a maleimide (B117702) group, which is often added to the Val-Cit-PAB-PNP linker to create constructs like Mc-Val-Cit-PAB-PNP) reacts with the free thiols on the antibody to form a stable thioether bond. The resulting ADC is then purified to remove unconjugated antibody, free drug-linker, and to isolate ADC species with the desired drug-to-antibody ratio (DAR).
Core Components and Their Functions
| Component | Function |
| Valine-Citrulline (Val-Cit) | A dipeptide sequence that is a substrate for lysosomal proteases, primarily Cathepsin B, enabling selective cleavage within the target cell.[1][2] |
| p-Aminobenzyloxycarbonyl (PABC) | A self-immolative spacer that, upon cleavage of the Val-Cit moiety, undergoes a 1,6-elimination reaction to release the unmodified active drug.[4] |
| p-Nitrophenyl (PNP) Carbonate | An activated carbonate that serves as a reactive group for conjugation with an amine-containing cytotoxic payload.[5] |
| Maleimide (Mc) | (Often included in the full linker construct, e.g., Mc-Val-Cit-PAB-PNP) A thiol-reactive group for covalent attachment to reduced cysteine residues on the antibody.[4] |
| Cytotoxic Payload (e.g., MMAE) | A potent anti-cancer drug that is delivered to the target cell by the antibody.[] |
| Monoclonal Antibody (mAb) | Provides specificity for a tumor-associated antigen, guiding the ADC to the target cells. |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate (e.g., Mc-Val-Cit-PAB-MMAE)
This protocol describes the synthesis of a drug-linker conjugate using monomethyl auristatin E (MMAE) as the payload and a maleimide-functionalized Val-Cit-PAB-PNP linker.
Materials:
-
Mc-Val-Cit-PAB-PNP
-
Monomethyl auristatin E (MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve Mc-Val-Cit-PAB-PNP (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the pure Mc-Val-Cit-PAB-MMAE drug-linker.
-
Lyophilize the purified product to yield a solid.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the generation of free thiol groups on the antibody and the subsequent conjugation with the drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mc-Val-Cit-PAB-MMAE drug-linker solution (in an organic solvent like DMSO or DMA)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.[7]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration, exchanging the buffer with the conjugation buffer.
-
-
Conjugation:
-
Immediately after reduction, add the Mc-Val-Cit-PAB-MMAE solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for an additional 20-30 minutes.
-
Protocol 3: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the determination of its key quality attributes.
Materials:
-
Crude ADC solution
-
Purification columns (e.g., Sephadex G25 for buffer exchange, Protein A for initial capture, HIC for DAR species separation)[8]
-
Characterization instruments (UV-Vis spectrophotometer, HPLC with HIC column, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Purification:
-
Perform an initial buffer exchange using a desalting column (e.g., Sephadex G25) to remove excess quenching reagent and unreacted drug-linker.
-
For further purification and separation of ADC species with different DARs, hydrophobic interaction chromatography (HIC) is the method of choice.[5] A salt gradient (e.g., decreasing ammonium (B1175870) sulfate (B86663) concentration) is typically used to elute the different ADC species.[9]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: This is the gold standard for determining the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[2][10] The peak area of each species is used to calculate the weighted average DAR.[2]
-
UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm and the specific wavelength for the drug, respectively. This allows for an estimation of the average DAR.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC-HPLC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
SDS-PAGE: Non-reducing SDS-PAGE can be used to visualize the conjugation, as the addition of the drug-linker will increase the molecular weight of the heavy and/or light chains.[11]
-
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the successful conjugation and provide precise mass information for the different DAR species.[12]
-
Data Presentation
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| DAR Distribution | HIC-HPLC | |
| DAR0 | 5% | |
| DAR2 | 25% | |
| DAR4 | 50% | |
| DAR6 | 15% | |
| DAR8 | 5% | |
| Monomer Purity | >98% | SEC-HPLC |
| Free Drug Level | <1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Visualizations
Caption: Workflow for ADC synthesis using a Val-Cit-PAB-PNP linker.
Caption: Mechanism of intracellular drug release from a Val-Cit-PAB ADC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymc.eu [ymc.eu]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. aboligo.com [aboligo.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application of Mal-PEG1-Val-Cit-PAB-PNP in Cancer Cell Line Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the Maleimido-PEG1-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenylcarbonate (Mal-PEG1-Val-Cit-PAB-PNP) linker in the context of cancer cell line studies. This cleavable linker is a critical component in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. Herein, we detail the mechanism of action, provide representative quantitative data from studies with similar linkers, and offer detailed protocols for the synthesis and evaluation of ADCs utilizing this technology.
Introduction to this compound Linker
The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Each component of the linker plays a crucial role in the stability, specificity, and efficacy of the resulting ADC.
-
Maleimide (B117702) (Mal): This functional group allows for the covalent conjugation of the linker to the antibody via a stable thioether bond, typically by reacting with reduced cysteine residues on the antibody.
-
Polyethylene Glycol (PEG1): A short PEG spacer is incorporated to enhance the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific cleavage site for Cathepsin B, a lysosomal protease that is often upregulated in cancer cells.[1][2] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic drug.
-
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[1][3] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the efficient and traceless release of the active drug.[3]
-
p-Nitrophenylcarbonate (PNP): The PNP group is an excellent leaving group, facilitating the attachment of the cytotoxic payload (which typically contains a nucleophilic handle like an amine or hydroxyl group) to the linker.[4]
Mechanism of Action
The therapeutic effect of an ADC constructed with the this compound linker is initiated by a series of events that lead to the targeted killing of cancer cells.
-
Binding and Internalization: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.[1]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Cit dipeptide linker.[1][2]
-
Payload Release: The cleavage of the Val-Cit bond initiates the self-immolation of the PAB spacer, which in turn releases the cytotoxic payload in its fully active form into the cytoplasm of the cancer cell.[3]
-
Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data from Cancer Cell Line Studies
Table 1: In Vitro Cytotoxicity of a Val-Cit-PAB-MMAE ADC in Breast Cancer Cell Lines
| Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | 10-50 | [5] |
| BT-474 | HER2 | 50-100 | [5] |
| MDA-MB-468 | EGFR | >1000 (low target expression) | [5] |
| MCF7 | HER2 (low) | >1000 | [5] |
Data is representative and compiled from studies using Trastuzumab-vc-MMAE.
Table 2: In Vitro Cytotoxicity of a Val-Cit-PAB-MMAE ADC in Lymphoma Cell Lines
| Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Karpas 299 | CD30 | 5-20 | [6] |
| L540 | CD30 | 10-30 | [6] |
| WSU-DLCL2 | CD22 | 1-10 | [7] |
| BJAB | CD22 | 1-10 | [7] |
Data is representative and compiled from studies using Brentuximab Vedotin (anti-CD30) and Pinatuzumab Vedotin (anti-CD22).
Experimental Protocols
The following section provides detailed protocols for the synthesis of an ADC using the this compound linker and subsequent in vitro evaluation in cancer cell lines.
ADC Synthesis and Characterization
This protocol describes the conjugation of a cytotoxic payload (e.g., MMAE) to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound linker
-
Cytotoxic payload with a primary or secondary amine (e.g., MMAE)
-
Reducing agent (e.g., TCEP or DTT)
-
Organic solvent (e.g., DMSO)
-
Reaction buffers (e.g., phosphate (B84403) buffer, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC-MS)
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Linker-Payload Coupling:
-
Dissolve the this compound linker and the cytotoxic payload in an organic solvent like DMSO at equimolar concentrations.
-
Add a mild base (e.g., DIPEA) to facilitate the reaction between the PNP ester of the linker and the amine group of the payload.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
-
Conjugation of Linker-Payload to Antibody:
-
Add the prepared linker-payload solution to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours. The maleimide group on the linker will react with the free sulfhydryl groups on the reduced antibody.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC) or reverse-phase HPLC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cell-Based Assays
The following protocols are designed to evaluate the efficacy of the newly synthesized ADC in cancer cell lines.
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[8][9]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and a non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control ADC in complete medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
This assay confirms that the ADC is being internalized by the target cells.[10][11][12]
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC at various concentrations.
-
Incubate the plate at 37°C for different time points (e.g., 1, 4, 8, 24 hours).
-
Wash the cells with PBS to remove non-internalized ADC.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize the internalization by fluorescence microscopy. An increase in fluorescence over time indicates internalization.
This assay measures the activity of Cathepsin B in the target cell line, which is essential for the cleavage of the Val-Cit linker.[13][14][15]
Materials:
-
Target cancer cell line
-
Cathepsin B activity assay kit (fluorometric)
-
Cell lysis buffer
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Culture the target cells to 80-90% confluency.
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well black plate.
-
Add the Cathepsin B substrate from the kit to each well.
-
Incubate the plate at 37°C for the time recommended in the kit protocol.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantify the Cathepsin B activity based on a standard curve.
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[3][4][16]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the antigen-negative line should be labeled with a fluorescent protein like GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1).
-
Seed the co-culture mixture in a 96-well plate. As a control, seed the GFP-labeled antigen-negative cells alone.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Measure the GFP fluorescence to specifically quantify the viability of the antigen-negative cells.
-
A decrease in the viability of the GFP-labeled antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
The this compound linker provides a robust and versatile platform for the development of highly effective ADCs. Its design allows for stable circulation and specific, efficient release of the cytotoxic payload within target cancer cells. The protocols and representative data presented in this document offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate ADCs utilizing this advanced linker technology in cancer cell line studies. Careful characterization and in vitro testing are crucial steps in advancing promising ADC candidates towards preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]
- 14. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Developing Targeted Therapies with Cleavable ADC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and overall therapeutic index.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.
This document provides detailed application notes and protocols for the development and evaluation of ADCs featuring cleavable linkers. It covers linker selection, synthesis and conjugation, and essential in vitro and in vivo characterization assays.
I. Types of Cleavable Linkers and Mechanisms of Action
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The choice of linker depends on the target antigen, the payload, and the desired therapeutic strategy.
Chemically Labile Linkers
These linkers are cleaved in response to the specific chemical environment of the tumor or the intracellular compartments of cancer cells.
-
Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (≈7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3][4] Hydrazone linkers were used in early generation ADCs.[2] While effective in releasing the drug in the acidic compartments, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to premature drug release.[2][3]
-
Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers exploit the higher concentration of glutathione (B108866) (GSH) within tumor cells compared to the bloodstream. The disulfide bond is reduced by GSH, leading to the release of the payload. The steric hindrance around the disulfide bond can be modified to tune the release rate.[5]
Enzyme-Cleavable Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in tumor cells or their microenvironment.
-
Peptide Linkers (e.g., Valine-Citrulline): Dipeptide linkers, such as valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which is often upregulated in cancer cells.[1][6] The Val-Cit linker is widely used in approved and clinical-stage ADCs due to its high stability in plasma and efficient cleavage within the lysosome.[3][6]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some solid tumors. This allows for extracellular release of the payload, which can then kill neighboring tumor cells (bystander effect).
II. Data Presentation: Quantitative Comparison of Cleavable Linkers
The stability and cytotoxic potential of ADCs are critical parameters. The following tables summarize quantitative data for different cleavable linkers.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Chemistry | Stability in Human Plasma (% Intact ADC after 7 days) | Key Features | References |
| Acid-Cleavable | Hydrazone | Variable, can be <50% | pH-sensitive cleavage in acidic compartments. | [2][3][4] |
| Enzyme-Cleavable | Valine-Citrulline | >95% | Cleaved by lysosomal proteases (e.g., Cathepsin B). High plasma stability. | [3] |
| Enzyme-Cleavable | Ala-Ala | High | Alternative dipeptide with good stability and efficacy. | [3] |
| Glutathione-Sensitive | Disulfide | Dependent on steric hindrance | Cleaved in the reducing environment of the cell. | [5] |
Note: Stability can vary depending on the specific antibody, payload, and conjugation site.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Target | Cell Line | Linker-Payload | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Val-Cit-MMAE | 13-50 | [7] |
| HER2 | BT-474 | Val-Cit-MMAE | 13-50 | [7] |
| HER2 | N87 | Val-Cit-MMAE | 13-43 | [7] |
| HER2 | MDA-MB-361 | Val-Cit-MMAE | 25-80 (High DAR) | [7] |
| CD30 | L540cy | Val-Cit-MMAE | ~10 | Not specified in snippets |
| CD22 | Ramos | Val-Cit-MMAE | ~5 | Not specified in snippets |
| HER2 | SKOV3 | PEG-DM1 | Significantly lower than non-cleavable | [8] |
| HER2 | SKBR3 | PEG-DM1 | Significantly lower than non-cleavable | [8] |
Note: IC50 values are highly dependent on the cell line, antigen expression level, and drug-to-antibody ratio (DAR).
III. Experimental Protocols
This section provides detailed protocols for the synthesis, conjugation, and evaluation of ADCs with cleavable linkers.
Protocol 1: Synthesis of mc-Val-Cit-PABC-MMAE Linker-Payload
This protocol describes the synthesis of a commonly used enzyme-cleavable linker-payload, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E.
Materials:
-
Fmoc-Val-Cit-PABOH
-
MMAE (Monomethyl Auristatin E)
-
Maleimidocaproic acid (mc)
-
Coupling reagents (e.g., HATU, HOBt, EDC.HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Purification: Reverse-phase HPLC
Procedure:
-
Fmoc Deprotection of Fmoc-Val-Cit-PABOH:
-
Dissolve Fmoc-Val-Cit-PABOH in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain H2N-Val-Cit-PABOH.
-
-
Coupling of Maleimidocaproic Acid:
-
Dissolve H2N-Val-Cit-PABOH and maleimidocaproic acid in DMF.
-
Add coupling reagents (e.g., HATU and DIPEA) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the product, mc-Val-Cit-PABOH, by reverse-phase HPLC.
-
-
Coupling to MMAE:
-
Dissolve mc-Val-Cit-PABOH and MMAE in DMF.
-
Add coupling reagents (e.g., HOBt and EDC.HCl) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final product, mc-Val-Cit-PABC-MMAE, by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Antibody-MMAE Conjugation
This protocol outlines the conjugation of the mc-Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
mc-Val-Cit-PABC-MMAE linker-payload
-
Solvent for linker-payload (e.g., DMSO)
-
Purification: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of mc-Val-Cit-PABC-MMAE in DMSO.
-
Add a 3-5 fold molar excess of the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column or SEC to remove unreacted linker-payload and other small molecules.
-
The ADC is eluted in a suitable formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9]
-
Assess the level of aggregation by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.[10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the test articles for 72-96 hours. Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
Protocol 4: Plasma Stability Assay
This assay determines the stability of the ADC in plasma and the rate of premature drug deconjugation.[11]
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
37°C incubator
-
Analytical method for ADC and free payload quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Analysis:
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
For intact ADC: Use ELISA with an anti-payload antibody for capture and an anti-human IgG antibody for detection.
-
For total antibody: Use ELISA with an anti-human IgG antibody for both capture and detection.
-
For released payload: Use LC-MS/MS to quantify the free drug after protein precipitation or solid-phase extraction.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject tumor cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of the mice. Matrigel can be co-injected to improve tumor take rate.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis.
-
IV. Visualization of Pathways and Workflows
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.[10] Upon release inside a cancer cell, MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][12][13]
Experimental Workflow for ADC Development and Evaluation
The development of a successful ADC involves a multi-step process from initial design and synthesis to rigorous preclinical evaluation.
Logical Relationship of ADC Components
An ADC is a complex therapeutic modality composed of three key components that work in concert to achieve targeted cell killing.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol: Assessing Antibody-Drug Conjugate Stability in Human Plasma
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of the ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety.[1][2][3][4] Premature release of the cytotoxic drug can lead to off-target toxicity, while degradation of the antibody or linker can reduce the therapeutic window. This document provides a detailed protocol for assessing the stability of ADCs in human plasma, a key in vitro assay to predict in vivo performance.[5][6][7]
This application note is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of ADCs. It outlines the experimental setup, analytical methodologies, and data interpretation for determining ADC stability.
Core Principles of ADC Plasma Stability Assessment
The primary goal of a plasma stability assay is to quantify the integrity of the ADC over time when incubated in a physiologically relevant matrix. Key parameters evaluated include:
-
Drug-to-Antibody Ratio (DAR): A measure of the average number of drug molecules conjugated to an antibody. A decrease in DAR over time indicates payload loss.[4][5]
-
Free Payload Concentration: The amount of cytotoxic drug that has been released from the antibody.
-
ADC Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Total Antibody Concentration: To ensure that changes in ADC integrity are not due to the degradation of the antibody itself.
Experimental Workflow
The general workflow for an ADC plasma stability assay involves incubation of the ADC in human plasma, followed by sample cleanup and analysis using various techniques.
Caption: Experimental workflow for assessing ADC stability in human plasma.
Experimental Protocols
Materials and Reagents
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (pooled, sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Reagents for specific analytical assays (e.g., ELISA kits, mobile phases for HPLC)
Protocol 1: Incubation of ADC in Human Plasma
-
Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare the ADC stock solution at a known concentration in a formulation buffer.
-
Spike the ADC into the human plasma to a final concentration typically ranging from 10 to 100 µg/mL.
-
Immediately collect an aliquot for the T=0 time point.
-
Incubate the plasma-ADC mixture in a water bath or incubator at 37°C.[6][8]
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
Protocol 2: Immunoaffinity Capture of ADC
This step is crucial for isolating the ADC from the complex plasma matrix for subsequent analysis.[5][9]
-
Equilibrate Protein A/G magnetic beads with PBS.
-
Add the thawed plasma sample to the beads and incubate with gentle mixing to allow the ADC to bind.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
The purified ADC is now ready for analysis by LC-MS or ELISA.
Analytical Methodologies
A multi-faceted analytical approach is recommended to obtain a comprehensive understanding of ADC stability.
Caption: Relationship between analytical methods and stability readouts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for characterizing ADCs, providing information on DAR, payload distribution, and the mass of the intact ADC.[1][2][3][10][11]
-
Intact Mass Analysis: The purified ADC is analyzed by LC-MS to determine the mass of the intact conjugate. A decrease in mass over time can indicate the loss of the payload.
-
DAR Calculation: Deconvolution of the mass spectrum allows for the determination of the relative abundance of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated at each time point.
-
Free Payload Quantification: The plasma supernatant after immunoaffinity capture can be analyzed by LC-MS/MS to quantify the concentration of the released payload.[5][12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of the total antibody and the amount of conjugated drug.
-
Total Antibody ELISA: This assay measures the concentration of the antibody, regardless of whether it is conjugated. This is important to confirm that the antibody itself is stable in plasma.
-
Conjugated Drug ELISA: This assay uses an anti-payload antibody to capture and quantify the amount of ADC that still has the drug attached. A decrease in this value over time indicates drug loss.
Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to monitor changes in the size and aggregation state of the ADC.
-
Aggregation Analysis: An increase in the percentage of high molecular weight species (aggregates) over time can indicate instability.
-
Fragmentation Analysis: An increase in the percentage of low molecular weight species can indicate degradation of the antibody.
Data Presentation
Quantitative data should be summarized in tables for easy comparison across different time points and conditions.
Table 1: Drug-to-Antibody Ratio (DAR) Over Time
| Time (hours) | Average DAR | Standard Deviation |
| 0 | 3.8 | ± 0.1 |
| 1 | 3.7 | ± 0.1 |
| 2 | 3.6 | ± 0.2 |
| 4 | 3.5 | ± 0.1 |
| 8 | 3.3 | ± 0.2 |
| 24 | 2.9 | ± 0.3 |
| 48 | 2.5 | ± 0.3 |
| 72 | 2.1 | ± 0.4 |
Table 2: Free Payload Concentration in Plasma
| Time (hours) | Free Payload (ng/mL) | Standard Deviation |
| 0 | < LOQ | - |
| 1 | 5.2 | ± 0.8 |
| 2 | 10.1 | ± 1.2 |
| 4 | 18.5 | ± 2.1 |
| 8 | 35.2 | ± 3.5 |
| 24 | 80.7 | ± 7.9 |
| 48 | 125.4 | ± 12.3 |
| 72 | 160.9 | ± 15.8 |
| LOQ: Limit of Quantitation |
Table 3: Aggregation Analysis by SEC-HPLC
| Time (hours) | Monomer (%) | Aggregate (%) | Fragment (%) |
| 0 | 98.5 | 1.2 | 0.3 |
| 24 | 97.8 | 1.8 | 0.4 |
| 48 | 97.2 | 2.3 | 0.5 |
| 72 | 96.5 | 2.9 | 0.6 |
ADC Internalization and Payload Release Pathway
While the plasma stability assay focuses on the ADC's behavior in circulation, it is important to consider the subsequent steps of its mechanism of action.
Caption: Generalized signaling pathway of ADC action.
Conclusion
The assessment of ADC stability in human plasma is a critical step in the preclinical development of these complex therapeutics. A combination of analytical techniques, including LC-MS, ELISA, and SEC-HPLC, provides a comprehensive profile of an ADC's behavior in a physiological environment. The protocols and data presentation formats outlined in this application note offer a robust framework for researchers to evaluate and compare the stability of different ADC candidates, ultimately guiding the selection of molecules with the highest potential for clinical success.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. ADC Stability Analysis Service - Creative Biolabs [creativebiolabs.net]
- 7. ADC Plasma Stability Analysis 丨INOMIXO [inomixo.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for the Analytical Characterization of Mal-PEG1-Val-Cit-PAB-PNP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of potent cytotoxic agents to cancer cells. The specific ADC of interest, Maleimide-PEG1-Valine-Citrulline-p-aminobenzylcarbamate-p-nitrophenyl (Mal-PEG1-Val-Cit-PAB-PNP), combines a monoclonal antibody with a cytotoxic payload through a cleavable linker system. The Val-Cit-PAB linker is engineered for stability in circulation and for enzymatic cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the release of the cytotoxic payload.[1]
This document provides detailed application notes and protocols for the essential analytical methods required to characterize this compound ADCs, ensuring their quality, efficacy, and safety.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both its potency and potential toxicity.[2][3] Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug load distribution of ADCs.[4][5] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[6] This technique allows for analysis under non-denaturing conditions, preserving the native structure of the ADC.[7][8]
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]
-
HIC Column: e.g., TSKgel Butyl-NPR
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the relative percentage of each peak to determine the drug load distribution.
-
The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[4][5]
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 8.5 | 5.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 48.5 |
| DAR 6 | 18.2 | 15.3 |
| DAR 8 | 20.5 | 5.2 |
| Average DAR | 4.0 |
Note: This data is representative for a typical cysteine-linked ADC and may vary for specific this compound ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[4][10] This method typically involves the reduction of the ADC to separate the light and heavy chains.[11]
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]
-
Reducing Agent: Dithiothreitol (DTT)
-
RP-HPLC Column: e.g., Agilent Poroshell 300SB-C8[2]
Instrumentation:
-
UHPLC system with a UV detector and ideally coupled to a Q-TOF mass spectrometer[11]
Procedure:
-
Reduce the ADC sample by incubating with DTT at 37°C for 30 minutes.
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light and heavy chains and their drug-conjugated forms using a gradient of Mobile Phase A and B.
-
Integrate the peak areas from the UV chromatogram.
-
Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species.[4][11]
Size and Aggregation Analysis
Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and fragments in ADC preparations.[3][12]
Experimental Protocol: SEC for Aggregation Analysis
Materials:
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
SEC Column: e.g., TSKgel G3000SWxl
Instrumentation:
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-100 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
The MALS detector will provide the absolute molar mass of the eluting species, allowing for accurate identification and quantification of monomers, aggregates, and fragments.[12][13]
| Species | Elution Volume (mL) | Molar Mass (kDa) | Percentage (%) |
| Aggregate | 8.2 | 310 | 2.1 |
| Monomer | 10.5 | 155 | 97.5 |
| Fragment | 12.8 | 75 | 0.4 |
Intact Mass Analysis
Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC, confirming the successful conjugation and providing information on the drug load distribution.[2][14][15]
Experimental Protocol: Intact Mass Analysis by LC-MS
Materials:
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
LC Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8)[2]
Instrumentation:
Procedure:
-
Desalt the ADC sample if necessary.
-
Inject the sample into the LC-MS system.
-
Separate the different ADC species using a shallow gradient.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different drug-loaded species.[16]
Binding Affinity
It is crucial to ensure that the conjugation process does not negatively impact the binding affinity of the antibody to its target antigen. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this assessment.[17][18]
Experimental Protocol: ELISA for Target Binding Affinity
Materials:
-
Recombinant target antigen
-
ADC and unconjugated antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
Procedure:
-
Coat a 96-well plate with the target antigen overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add serial dilutions of the ADC and the unconjugated antibody to the wells and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash again and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the EC50 values for both the ADC and the unconjugated antibody to compare their binding affinities.[18]
In Vitro Cytotoxicity
The ultimate goal of an ADC is to kill target cancer cells. In vitro cytotoxicity assays are essential to determine the potency of the ADC.[19][20][21]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Target antigen-positive and antigen-negative cell lines[22]
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]
Instrumentation:
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-120 hours.[23]
-
Add MTT solution to each well and incubate for 2-4 hours.[19]
-
Solubilize the formazan (B1609692) crystals with the solubilization solution.[19]
-
Read the absorbance at 570 nm.[20]
-
Calculate the cell viability and determine the IC50 values.[23]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Mechanism of action for a Val-Cit-PAB linker-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 13. wyatt.com [wyatt.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Selecting and Utilizing Antibodies for Maleimide-Based Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection and use of antibodies for conjugation with maleimide (B117702) linkers. These protocols and notes are intended to offer a detailed framework for researchers developing antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, or other antibody-based reagents.
Introduction to Maleimide-Thiol Chemistry
Maleimide-based conjugation is a widely used bioconjugation technique that allows for the covalent attachment of molecules to proteins, particularly antibodies. This chemistry relies on the reaction between a maleimide group and a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[1][2][] The reaction is highly selective for thiols within a pH range of 6.5-7.5, making it an ideal method for site-specific modification of antibodies under physiological conditions.[1][2][]
I. Selecting the Right Antibody for Maleimide Conjugation
The success of a maleimide-based conjugation strategy is critically dependent on the characteristics of the antibody. Careful consideration of the following factors will increase the likelihood of a successful and reproducible conjugation.
Key Antibody Characteristics:
-
Purity: The antibody preparation should have a purity of >95% to avoid conjugation to contaminating proteins.
-
Availability of Free Thiols: Maleimide chemistry targets free sulfhydryl groups on cysteine residues. Most native antibodies have their cysteine residues involved in disulfide bonds, which are unreactive with maleimides. Therefore, the generation of free thiols through the reduction of these disulfide bonds is a critical step.[]
-
Stability: The antibody must be stable under the conditions required for reduction and conjugation, including the specific pH range and the presence of reducing agents.
-
Engineered Cysteines: For site-specific conjugation and a more homogenous product, antibodies can be engineered to contain cysteine residues at specific locations.[][] This approach allows for precise control over the drug-to-antibody ratio (DAR).
II. Experimental Protocols
The following protocols provide a step-by-step guide for the reduction of antibody disulfide bonds and subsequent conjugation to a maleimide-functionalized molecule.
A. Antibody Reduction (Generation of Free Thiols)
This protocol describes the use of Tris(2-carboxyethyl)phosphine (TCEP) to reduce antibody disulfide bonds. TCEP is a non-thiol-containing reducing agent, which means it does not need to be removed before the addition of the maleimide linker.[6]
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer)
-
Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)[7]
-
TCEP solution (10 mM in water)
-
EDTA solution (0.5 M)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5.[7]
-
Add EDTA to the antibody solution to a final concentration of 1-5 mM to chelate any metal ions that could promote re-oxidation of the thiols.[6]
-
Add a 10-100-fold molar excess of TCEP to the antibody solution.[8] For a typical IgG at 7.5 mg/mL (50 µM), this would be a final concentration of 0.5-5 mM TCEP.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[7]
B. Maleimide Conjugation
This protocol outlines the conjugation of the reduced antibody with a maleimide-activated molecule (e.g., a drug-linker or a fluorescent dye).
Materials:
-
Reduced antibody solution (from Protocol A)
-
Maleimide-functionalized molecule (dissolved in an anhydrous solvent like DMSO or DMF)[8]
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
Procedure:
-
Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]
-
Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar ratio of linker to antibody. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[8][9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[][8][9]
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine or cysteine to react with any excess maleimide groups.[10]
C. Purification of the Antibody Conjugate
Purification is necessary to remove unreacted maleimide-linker, quenching reagent, and any aggregated antibody.
Materials:
-
Quenched conjugation reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[10] or dialysis/tangential flow filtration (TFF) system.[6]
-
Appropriate buffer for purification (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with a suitable buffer, such as PBS.[6]
-
Load the quenched conjugation reaction mixture onto the column.
-
Collect the fractions containing the purified antibody conjugate. The conjugate will typically elute in the void volume.
-
Alternatively, purify the conjugate using dialysis or TFF to remove small molecule impurities.[6]
III. Characterization of the Antibody Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).
Calculation of the Degree of Labeling (DOL)
The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a fluorescent dye).[8]
The corrected absorbance of the protein at 280 nm (A280c) is calculated as follows:
A280c = A280 - (Amax × CF)
Where:
-
A280 is the measured absorbance of the conjugate at 280 nm.
-
Amax is the measured absorbance of the conjugate at the maximum absorbance wavelength of the attached molecule.
-
CF is the correction factor for the absorbance of the attached molecule at 280 nm.
The DOL can then be calculated using the molar extinction coefficients of the antibody and the attached molecule.
IV. Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols; minimizes hydrolysis of the maleimide and reaction with amines.[2][] |
| Temperature | 4°C to Room Temperature | Controls the reaction rate and antibody stability.[10] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can drive the reaction forward.[10] |
| Maleimide:Antibody Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent is typically used to ensure efficient conjugation.[][8][11] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Allows for completion of the conjugation reaction.[][8][9] |
V. Visualizations
Caption: Experimental workflow for antibody conjugation with maleimide linkers.
Caption: Chemical reaction of maleimide with a free thiol on an antibody.
VI. Troubleshooting
Table 2: Common Issues and Troubleshooting in Maleimide Conjugation
| Issue | Potential Cause | Troubleshooting Action |
| Low Degree of Labeling (DOL) | Incomplete reduction of disulfide bonds. | Verify the presence of free thiols using Ellman's reagent before conjugation.[10] Increase the concentration of the reducing agent or the incubation time. |
| Insufficient molar excess of maleimide linker. | Increase the molar ratio of the maleimide linker to the antibody. | |
| Hydrolysis of the maleimide group. | Prepare maleimide stock solutions fresh in an anhydrous solvent.[8] | |
| Antibody Aggregation | High drug-to-antibody ratio (DAR). | Optimize the molar ratio of the linker to achieve the desired DAR. |
| Over-reduction of the antibody. | Reduce the concentration of the reducing agent or the incubation time. | |
| Improper buffer conditions. | Ensure the buffer pH is within the optimal range and consider the use of excipients to improve stability. | |
| Instability of the Conjugate | Retro-Michael reaction leading to linker cleavage. | Consider using next-generation maleimides (e.g., dithiomaleimide) that form more stable linkages.[12] |
References
- 1. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation (ADC) Reactions
Welcome to the technical support center for antibody-drug conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of antibody-drug conjugates (ADCs), with a specific focus on addressing issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in an antibody-drug conjugation reaction?
Low conjugation yields can stem from a variety of factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Non-ideal pH, temperature, or reaction time can lead to incomplete conjugation.
-
Poor Reagent Quality: The purity and activity of the antibody, drug-linker, and any other reagents are critical. Impurities can interfere with the reaction.
-
Incompatible Buffer Components: Certain buffer components, such as Tris or sodium azide, can compete with the desired reaction.
-
Low Antibody Concentration: Dilute antibody solutions can slow down reaction kinetics, leading to inefficient conjugation.
-
Drug-Linker Instability or Precipitation: The drug-linker construct may be unstable or prone to precipitation in the reaction buffer, reducing its availability for conjugation.
-
Antibody Modification Issues: For site-specific conjugation, incomplete reduction of antibody disulfides or inefficient enzymatic modification can limit the number of available conjugation sites.
-
Product Aggregation: The conjugation of hydrophobic drugs can lead to ADC aggregation, which complicates purification and reduces the yield of soluble, monomeric ADC.
-
Yield Loss During Purification: Each purification step, such as chromatography or filtration, can contribute to the loss of the final product.
Q2: How does the Drug-to-Antibody Ratio (DAR) relate to conjugation yield?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While a higher DAR might seem desirable for increased potency, it can also lead to issues that reduce the overall yield of usable ADC. A high DAR can increase the hydrophobicity of the ADC, promoting aggregation and subsequent loss during purification. Conversely, a low DAR is a direct indicator of low conjugation efficiency. The ideal DAR is typically between 2 and 4 to balance potency and physicochemical properties.
Q3: What are the first steps I should take to troubleshoot a low-yield conjugation reaction?
When faced with a low yield, a systematic approach to troubleshooting is recommended. Begin by evaluating the following:
-
Review Your Protocol: Double-check all calculations for reagent concentrations and molar ratios. Ensure that the correct buffers and reaction conditions were used.
-
Assess Reagent Quality: Verify the purity of your antibody and drug-linker. If possible, use fresh reagents and avoid repeated freeze-thaw cycles of sensitive compounds.
-
Analyze the Reaction Mixture: Before purification, analyze a small aliquot of the crude reaction mixture using techniques like SDS-PAGE, SEC, or HIC to assess the extent of conjugation and the presence of aggregates.
-
Evaluate Purification Steps: Analyze samples taken before and after each purification step to identify where the product loss is occurring.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a primary indicator of an inefficient conjugation reaction. The following table summarizes potential causes and recommended actions.
| Potential Cause | Recommended Action | Typical Parameters to Test |
| Incorrect Molar Ratio | Optimize the molar excess of the drug-linker. A 5-10 fold molar excess is a common starting point for stochastic conjugations. | Test a range of molar excesses (e.g., 3x, 5x, 10x, 15x). |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time. | pH: 6.5-8.5; Temperature: 4°C, Room Temperature, 37°C; Time: 1, 4, 12, 24 hours. |
| Incompatible Buffer Components | Perform a buffer exchange into a non-interfering buffer like PBS. Avoid buffers containing primary amines (e.g., Tris) for NHS ester chemistry or nucleophiles for maleimide (B117702) chemistry. | N/A |
| Low Antibody Concentration | Concentrate the antibody to at least 1 mg/mL prior to conjugation. | N/A |
| Inactivated Drug-Linker | Use freshly prepared drug-linker solutions. Some linkers are susceptible to hydrolysis. | N/A |
| Insufficient Antibody Reduction (for Cysteine Conjugation) | Ensure complete reduction of interchain disulfides using an appropriate reducing agent (e.g., TCEP, DTT). | Test different concentrations and incubation times for the reducing agent. |
Issue 2: High Percentage of Unconjugated Antibody
The presence of a significant amount of unconjugated antibody after the reaction indicates that the conjugation has not proceeded to completion.
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Insufficient Drug-Linker Concentration | Increase the molar excess of the drug-linker in the reaction. | HIC, RP-HPLC, Mass Spectrometry |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered. Consider using a linker with a longer spacer arm. | N/A (Inferred from persistent low DAR) |
| Quenching of Reactive Groups | Ensure that the drug-linker is added promptly after antibody activation (e.g., reduction for cysteine conjugation). Remove excess reducing agent before adding the drug-linker. | HIC, Mass Spectrometry |
| Hydrolysis of Drug-Linker | Prepare drug-linker solutions immediately before use, especially for moieties sensitive to hydrolysis like NHS esters. | LC-MS analysis of the drug-linker solution over time. |
Issue 3: Product Loss During Purification
Significant loss of ADC during purification steps is a common contributor to low overall yield.
| Purification Step | Potential Cause of Loss | Recommended Action |
| Size Exclusion Chromatography (SEC) | Aggregation: Hydrophobic ADCs can aggregate and elute in the void volume or be lost on the column. | Optimize the mobile phase, consider using a buffer with additives to reduce non-specific interactions. |
| Hydrophobic Interaction Chromatography (HIC) | Irreversible Binding: Highly hydrophobic ADCs may bind too strongly to the HIC resin. | Use a less hydrophobic resin or a more stringent elution gradient. |
| Tangential Flow Filtration (TFF) / Diafiltration | Membrane Fouling/Adsorption: The ADC may adsorb to the membrane surface, especially if aggregated. | Select a membrane with low protein binding characteristics. Optimize buffer conditions to minimize aggregation. |
| All Steps | General Adsorption: The ADC may adsorb to chromatography resins, tubing, and filter membranes. | Passivate surfaces where possible. Include non-ionic detergents in buffers if compatible with the final formulation. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation for Optimization
This protocol outlines a general workflow for performing small-scale trial conjugations to optimize reaction conditions.
-
Antibody Preparation:
-
Start with a highly pure antibody (>95% purity) at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of interfering substances.
-
-
For Cysteine Conjugation - Antibody Reduction (if applicable): *
Technical Support Center: Prevention of ADC Aggregation with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for ADCs with hydrophobic payloads?
A1: The aggregation of ADCs, particularly those with hydrophobic payloads, is a multifaceted issue primarily driven by:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic small molecule drugs and linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads per antibody (high DAR) generally correlates with an increased propensity for aggregation.[4] This is due to the greater overall hydrophobicity of the ADC molecule.
-
Unfavorable Formulation and Process Conditions: Several factors during the conjugation process and in the final formulation can induce aggregation. These include:
-
pH: Holding the ADC solution at a pH near its isoelectric point can minimize electrostatic repulsion between molecules, promoting aggregation.[1][5]
-
Organic Co-solvents: The use of organic co-solvents to dissolve the hydrophobic payload-linker can denature the antibody and expose hydrophobic regions, leading to aggregation.[1]
-
Temperature and Mechanical Stress: Elevated temperatures and mechanical stresses like agitation or filtration can induce conformational changes in the antibody, making it more prone to aggregation.[2]
-
Q2: What are the consequences of ADC aggregation for our research and development?
A2: ADC aggregation can have significant negative impacts on the development of a successful therapeutic:
-
Reduced Efficacy: Aggregated ADCs can exhibit decreased binding affinity to their target antigen and may be cleared more rapidly from circulation, thereby reducing their therapeutic efficacy.[2][3]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an unwanted immune response in patients.[1][3]
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, resulting in precipitation and compromising the stability and shelf-life of the product.
-
Manufacturing and Analytical Challenges: Aggregation can lead to product loss during purification and fill-finish processes and can complicate analytical characterization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development of ADCs with hydrophobic payloads.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant aggregation observed immediately after conjugation. | High hydrophobicity of the payload/linker combination. Suboptimal conjugation conditions (e.g., pH near pI, high concentration of organic co-solvent). | - Optimize the linker: Incorporate hydrophilic linkers (e.g., PEG-based linkers) to increase the overall hydrophilicity of the ADC.[4][6] - Control the DAR: Aim for a lower, more homogeneous DAR. - Adjust conjugation buffer: Ensure the pH is sufficiently far from the antibody's isoelectric point to maintain electrostatic repulsion.[1][5] - Minimize organic co-solvent: Use the lowest possible concentration of organic solvent required to dissolve the payload-linker.[1] - Consider solid-phase conjugation: Immobilizing the antibody on a solid support during conjugation can prevent intermolecular interactions and aggregation.[1][2] |
| Gradual increase in aggregation during storage. | Suboptimal formulation (e.g., inappropriate buffer, pH, or excipients). Inadequate storage conditions (e.g., temperature fluctuations, exposure to light). | - Optimize formulation buffer: Screen a range of pH values and buffer systems to find the condition of maximum stability. - Incorporate stabilizing excipients: Add excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to prevent aggregation.[2][7][8] - Control storage conditions: Store the ADC at the recommended temperature, protected from light and agitation. |
| Inconsistent analytical results for aggregation. | Inappropriate analytical method or parameters. On-column aggregation or interaction with the stationary phase. | - Optimize SEC mobile phase: For SEC analysis, the addition of organic modifiers (e.g., acetonitrile) or salts to the mobile phase can help to disrupt hydrophobic interactions with the column matrix and prevent on-column aggregation.[9][10] - Use orthogonal methods: Confirm aggregation results using a secondary technique such as DLS or AUC to get a more complete picture of the aggregation state.[2][11] - Ensure proper sample handling: Filter samples appropriately before analysis and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Impact of Hydrophilic Linkers on ADC Aggregation and Properties
| Linker Type | Key Hydrophilic Moiety | Impact on Aggregation | Impact on Pharmacokinetics | Reference |
| PEGylated Linker | Polyethylene Glycol (PEG) | Significantly reduces aggregation by creating a hydration shell around the ADC. | Increases circulation half-life and tumor accumulation. | [4][6][12] |
| Sulfonate Linker | Sulfonate groups | Increases hydrophilicity and reduces aggregation. | Can improve solubility and stability. | |
| Glycan Linkers | Sugar moieties | Enhances hydrophilicity and can reduce aggregation. | May improve pharmacokinetic profile. |
Table 2: Common Excipients for Preventing ADC Aggregation
| Excipient Class | Example(s) | Typical Concentration Range | Mechanism of Action | Reference |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and stabilizes the protein structure. | [2][8] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% (w/v) | Stabilize the native conformation of the antibody through preferential exclusion. | [7][8] |
| Amino Acids | Arginine, Glycine, Histidine | 10 mM - 250 mM | Can suppress aggregation by various mechanisms, including binding to hydrophobic patches and increasing colloidal stability. | [7][8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments of an ADC based on their hydrodynamic size.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (may require optimization with organic modifier like acetonitrile (B52724) up to 20%)[9][10]
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
Dilute the sample to a final concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Run:
-
Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the aggregates (eluting first), the monomer, and any fragments (eluting last).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Assessment
Objective: To separate ADC species based on their surface hydrophobicity, which is primarily influenced by the number of conjugated drug-linkers.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[5][13]
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
Dilute the sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the column.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20 minutes) to elute the bound ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
The retention time can be used as a qualitative measure of the overall hydrophobicity of the ADC.
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Distribution
Objective: To determine the size distribution of particles in the ADC sample and detect the presence of aggregates.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvettes
-
0.02 µm syringe filters
-
Filtered, high-purity water or appropriate buffer
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the desired measurement temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
Dilute the sample to a final concentration of approximately 1 mg/mL in a filtered, appropriate buffer.
-
Filter the diluted sample through a 0.02 µm syringe filter directly into a clean, dust-free cuvette to remove any extraneous dust particles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement according to the instrument's software instructions. It is recommended to perform multiple acquisitions for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
The presence of larger particles or a high polydispersity index (PDI) can indicate the presence of aggregates.
-
Visualizations
Caption: Key factors and the general pathway leading to the aggregation of ADCs with hydrophobic payloads.
Caption: A workflow illustrating the integration of prevention strategies throughout the ADC development process.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]
Technical Support Center: Premature Linker Cleavage in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature linker cleavage of antibody-drug conjugates (ADCs) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is premature linker cleavage and why is it a concern in mouse models?
A1: Premature linker cleavage is the unintended release of the cytotoxic payload from an antibody-drug conjugate (ADC) in the systemic circulation before it reaches the target tumor cells.[1] This is a significant concern in preclinical mouse models because it can lead to off-target toxicity, reduced therapeutic efficacy, and misleading pharmacokinetic (PK) data, which may not accurately predict the ADC's behavior in humans.[2][3]
Q2: What are the common mechanisms of premature linker cleavage observed in mice?
A2: In mice, premature cleavage of certain linkers is often attributed to the activity of specific enzymes that are either more abundant or have higher activity compared to in human plasma.[4] A primary example is the valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[4][5][6] This enzymatic action leads to the premature release of the payload in the bloodstream, complicating the evaluation of ADCs in these models.[4][6]
Q3: Are certain types of cleavable linkers more prone to premature cleavage in mice?
A3: Yes, peptide-based linkers, particularly the widely used Val-Cit linker, are known to have stability issues in mouse plasma.[4][6] While designed to be cleaved by lysosomal proteases like cathepsins within the tumor cell, their susceptibility to mouse-specific plasma enzymes can be a significant drawback.[4][5] Other cleavable linkers, such as hydrazone and disulfide linkers, have different cleavage mechanisms (pH and redox sensitivity, respectively) and may exhibit different stability profiles.[1][7]
Q4: How can I determine if my ADC is undergoing premature linker cleavage in a mouse model?
A4: Premature linker cleavage can be assessed through in vivo pharmacokinetic (PK) studies.[8][9] By collecting blood samples at various time points after ADC administration, you can measure the concentrations of the intact ADC, the total antibody, and the free (released) payload.[9] A rapid decrease in the concentration of the intact ADC relative to the total antibody, coupled with a corresponding increase in the free payload, is indicative of linker instability.[8] Analytical methods such as ELISA and liquid chromatography-mass spectrometry (LC-MS/MS) are typically used for these quantifications.[1][9]
Troubleshooting Guide
Problem: High levels of free payload detected in the plasma of mice shortly after ADC administration.
This observation suggests that the ADC linker is unstable in the mouse circulatory system, leading to premature release of the cytotoxic drug.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Linker susceptibility to mouse plasma enzymes (e.g., Ces1C cleavage of Val-Cit linkers).[4][6] | 1. Modify the Linker Sequence: Introducing a glutamic acid residue adjacent to the valine in a Val-Cit linker (creating an EVCit linker) has been shown to dramatically improve stability in mouse plasma by sterically hindering enzymatic cleavage.[6] 2. Explore Alternative Linker Chemistries: Consider using linkers that are less susceptible to enzymatic degradation in mouse plasma. Legumain-sensitive linkers, for example, have demonstrated increased stability.[4] 3. Employ Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events to release the payload, which can enhance stability in circulation.[10][11] A common strategy involves using a glucuronide moiety that must first be removed by β-glucuronidase (present in the tumor microenvironment) before a second enzymatic cleavage can occur.[10] |
| Inherent instability of the linker chemistry in a biological environment. | 1. Re-evaluate Linker Choice: If using pH-sensitive (e.g., hydrazone) or redox-sensitive (e.g., disulfide) linkers, ensure that the trigger for cleavage is specific to the tumor microenvironment and not systemic conditions.[1][7] 2. Optimize Linker-Payload Conjugation: The site of conjugation on the antibody and the overall drug-to-antibody ratio (DAR) can influence ADC stability and clearance.[2] |
| Experimental artifact or assay-related issues. | 1. Validate Bioanalytical Methods: Ensure that the ELISA and/or LC-MS/MS assays used to measure intact ADC and free payload are properly validated for specificity, sensitivity, and accuracy.[8][] 2. Proper Sample Handling: Collect and process blood samples according to established protocols to prevent ex vivo linker cleavage.[1] |
Quantitative Data Summary
The stability of different ADC linkers can vary significantly in mouse models. The following table summarizes comparative stability data for various linker types.
| Linker Type | Key Findings in Mouse Models | Reference |
| Valine-Citrulline (Val-Cit) | Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[6] This can lead to rapid payload release.[4] | [4][6] |
| Glutamic acid-Valine-Citrulline (EVCit) | Addition of a glutamic acid residue significantly improves the ADC half-life in mouse models from approximately 2 days to 12 days.[6] | [6] |
| Tandem-Cleavage (Glucuronide-Peptide) | Demonstrates dramatically improved tolerability and stability in rats (a model often used alongside mice) compared to single-cleavage linkers, with the ADC remaining mostly intact through day 12.[10] | [10] |
| Legumain-Cleavable (e.g., Ala-Ala-Asn) | Found to be very stable in mouse plasma and resistant to Ces1c-mediated cleavage.[4] | [4] |
| GGFG Tetrapeptide | Shows suitable stability in mouse, rat, and human plasma, with only 1-2% payload release after more than 21 days.[13] | [13] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC in plasma from different species (e.g., mouse, rat, human) in a controlled environment.[8]
-
Methodology:
-
Quantification Methods:
2. In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in a living system.[8][14]
-
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice.[8][14]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[8]
-
Process the blood samples to isolate plasma.[8]
-
Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of:
-
Total antibody
-
Intact ADC (antibody with payload attached)
-
Free payload[9]
-
-
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing ADC linker stability in mouse models.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Maleimide-Conjugated Antibodies
Welcome to the technical support center for improving the stability of maleimide-conjugated antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the stability of these bioconjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of maleimide-conjugated antibodies, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Conjugated Payload Over Time | The primary cause is the reversibility of the thiol-maleimide linkage through a retro-Michael reaction .[1][2] This is particularly prevalent in the presence of thiol-containing molecules like glutathione (B108866) or albumin in plasma.[1][3] | 1. Induce Hydrolysis of the Thiosuccinimide Ring: Convert the thiosuccinimide linkage to a stable succinamic acid thioether bond by hydrolysis.[4][5] This can be achieved by incubating the conjugate in a slightly alkaline buffer (pH 7.5-9.0) or by using "self-hydrolyzing" maleimides.[4][6] 2. Use Next-Generation Maleimides: Employ N-aryl maleimides or other modified maleimides that are designed to accelerate thiosuccinimide hydrolysis, leading to more stable conjugates.[7][8] 3. Optimize Conjugation and Storage pH: Maintain a pH between 6.5 and 7.5 during conjugation to ensure selectivity for thiols.[2] For storage of maleimide-activated antibodies, use a slightly acidic buffer (around pH 6) and store frozen.[9] |
| Inconsistent Conjugation Efficiency | 1. Hydrolysis of Maleimide (B117702): The maleimide group can hydrolyze in aqueous solutions, especially at higher pH, rendering it unreactive towards thiols.[10] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer components can affect the reaction rate and efficiency. | 1. Use Freshly Prepared Reagents: Prepare maleimide-containing solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO.[2] 2. Control pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 for optimal thiol reactivity and to minimize competing reactions with amines.[2] 3. Optimize Stoichiometry: Empirically determine the optimal molar ratio of the maleimide reagent to the antibody to achieve the desired drug-to-antibody ratio (DAR). |
| Formation of Aggregates | 1. Hydrophobicity of the Payload: Highly hydrophobic drugs can lead to aggregation of the antibody-drug conjugate (ADC). 2. Intermolecular Disulfide Bond Formation: If the antibody's interchain disulfides are over-reduced, it can lead to aggregation. | 1. Incorporate Hydrophilic Linkers: Use linkers containing polyethylene (B3416737) glycol (PEG) or other hydrophilic moieties to increase the solubility of the ADC. 2. Controlled Reduction: Carefully control the reduction of disulfide bonds using reagents like TCEP or DTT to generate the desired number of reactive thiols without causing excessive unfolding and aggregation.[11] |
| Off-Target Toxicity in Preclinical Studies | Premature Payload Release: The instability of the maleimide linker in vivo leads to the release of the cytotoxic drug before it reaches the target cells, causing systemic toxicity.[12] | 1. Stabilize the Linkage: Implement strategies to hydrolyze the thiosuccinimide ring to prevent deconjugation via the retro-Michael reaction.[4][6] 2. Alternative Ligation Chemistries: Consider alternative, more stable conjugation strategies if maleimide chemistry proves to be too labile for a particular application. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability in maleimide-conjugated antibodies?
The main cause of instability is the retro-Michael reaction, where the thiosuccinimide linkage reverts to the original thiol and maleimide.[1][2] This leads to the deconjugation of the payload from the antibody, especially in the presence of endogenous thiols like glutathione.[1][3]
Q2: How can I improve the stability of my maleimide-conjugated antibody?
The most effective method is to promote the hydrolysis of the thiosuccinimide ring to form a stable, open-ring succinamic acid thioether.[4][5] This can be achieved by:
-
Post-conjugation hydrolysis: Incubating the ADC at a slightly basic pH (e.g., pH 9.0).[6]
-
Using self-hydrolyzing maleimides: These contain functionalities that catalyze the hydrolysis reaction intramolecularly at neutral pH.[4]
-
Employing N-aryl maleimides: These have been shown to accelerate hydrolysis and form more stable conjugates compared to traditional N-alkyl maleimides.[7][8]
Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?
The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[2] In this range, the reaction with thiols is highly efficient and chemoselective, minimizing side reactions with other nucleophilic groups like amines.
Q4: How does the structure of the maleimide affect conjugate stability?
The substituent on the maleimide nitrogen (the N-substituent) significantly influences the stability of the resulting conjugate. Electron-withdrawing N-substituents, such as aryl groups, can accelerate the rate of the stabilizing hydrolysis reaction.[7][8] In contrast, N-alkyl maleimides, which are commonly used, form less stable conjugates.[7][8]
Q5: Can I store a maleimide-activated antibody?
Yes, a maleimide-activated antibody can be stored, but the conditions are critical to prevent hydrolysis of the maleimide group. It is recommended to desalt the activated antibody into a slightly acidic buffer (around pH 6) and store it frozen in small aliquots.[9] Under these conditions, the maleimide groups can remain stable for weeks to months.[9]
Quantitative Data on Conjugate Stability
The following tables summarize data from studies comparing the stability of different maleimide-based antibody-drug conjugates (ADCs).
Table 1: Comparison of Deconjugation for N-Aryl vs. N-Alkyl Maleimide ADCs
| Maleimide Type | Incubation Condition | Incubation Time (days) | % Deconjugation |
| N-Alkyl Maleimide | Mouse Serum @ 37°C | 7 | 35-67% |
| N-Aryl Maleimide | Mouse Serum @ 37°C | 7 | <20% |
| N-Alkyl Maleimide | Thiol-containing buffer @ 37°C | 7 | 35-67% |
| N-Aryl Maleimide | Thiol-containing buffer @ 37°C | 7 | <20% |
Data adapted from studies on cysteine-linked ADCs.[7][8]
Table 2: Impact of Thiosuccinimide Ring Hydrolysis on ADC Stability
| ADC Linker State | Incubation Condition | Incubation Time | Payload Loss |
| Unhydrolyzed (Ring-Closed) | Thiol-mediated | Not specified | Significant |
| Hydrolyzed (Ring-Opened) | Thiol-mediated | Not specified | <10% |
| Unhydrolyzed (Ring-Closed) | Plasma-mediated | Not specified | Significant |
| Hydrolyzed (Ring-Opened) | Plasma-mediated | Not specified | <10% |
Data adapted from a study on the impact of succinimide (B58015) ring hydrolysis on ADC stability.[6]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via Reduced Disulfides
This protocol describes a general method for conjugating a maleimide-functionalized payload to an antibody through the reduction of its interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A typical starting point is a 10-fold molar excess of DTT per mole of antibody.[11]
-
Incubate at 37°C for 30 minutes.[11]
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).[11]
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to a working concentration (e.g., 2.5 mg/mL).[11]
-
Prepare the maleimide-payload solution in a compatible organic solvent (e.g., DMSO) and then dilute it in an aqueous buffer.[11]
-
Add the maleimide-payload solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 5-10 moles of payload per mole of antibody.[11]
-
Incubate the reaction mixture on ice or at room temperature for 1-2 hours.
-
-
Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the resulting ADC from unconjugated payload and other reactants using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Thiosuccinimide Ring Hydrolysis for Enhanced Stability
This protocol describes a method to hydrolyze the thiosuccinimide ring of a maleimide-conjugated ADC to improve its stability.
-
Buffer Exchange:
-
After purification of the ADC, exchange the buffer to a slightly alkaline buffer, for example, a phosphate (B84403) buffer at pH 9.0.
-
-
Incubation:
-
Incubate the ADC solution at 37°C for 24-48 hours. The exact time may need to be optimized depending on the specific ADC.[6]
-
-
Final Formulation:
-
After the incubation period, exchange the buffer back to the final formulation buffer (e.g., PBS, pH 7.4) for storage.
-
-
Analysis:
-
Confirm the ring-opening by analytical techniques such as mass spectrometry or capillary isoelectric focusing (cIEF), which can distinguish between the ring-closed and ring-opened forms.[13]
-
Visualizations
Caption: Chemical pathways of maleimide-conjugated antibodies.
Caption: General workflow for ADC preparation and stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Window of Val-Cit Linked ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development and experimental use of Valine-Citrulline (Val-Cit) linked antibody-drug conjugates (ADCs). Our goal is to help you optimize your ADC's performance and widen its therapeutic window.
Section 1: Core Concepts & Linker Performance
This section covers fundamental questions about the Val-Cit linker's mechanism and strategies for its optimization.
FAQ 1: What is the intended mechanism of action for a Val-Cit linked ADC?
The Valine-Citrulline (Val-Cit) dipeptide linker is a cleavable linker system designed for targeted drug delivery.[][2][3] The core strategy relies on the differential expression of proteases between the bloodstream and the intracellular environment of tumor cells.
The intended mechanism follows a multi-step process:
-
Circulation & Targeting: The ADC circulates systemically, where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload.[][2]
-
Binding & Internalization: The monoclonal antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a host of degradative enzymes.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[][3][4] This cleavage is highly efficient in the acidic environment of the lysosome.[4]
-
Payload Release: Cleavage of the linker, often followed by the rapid self-immolation of a connected spacer like PABC (p-aminobenzyl carbamate), releases the active cytotoxic payload inside the target cell.[4][5]
-
Induction of Apoptosis: The released payload exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization (e.g., MMAE), leading to cell cycle arrest and apoptosis.[]
This targeted release mechanism is designed to maximize the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby widening the therapeutic window.[6]
FAQ 2: My Val-Cit ADC shows high toxicity in mouse models but appears stable in human plasma. Why is there a discrepancy?
This is a common and critical issue in preclinical development. The discrepancy often arises from species-specific differences in plasma enzymes.
-
The Culprit: Mouse Carboxylesterase 1C (Ces1C): Mouse plasma contains a carboxylesterase, Ces1C, which is known to prematurely cleave the Val-Cit dipeptide.[7][8] This leads to systemic release of the payload in mice, causing off-target toxicity and rapid clearance of the intact ADC, which may not be observed in in vitro human plasma stability assays.[7][8]
-
Human Homolog Difference: While humans have a homologous enzyme, its active site is thought to be more sterically hindered, making it significantly less likely to hydrolyze the Val-Cit linker.[7]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct parallel in vitro plasma stability assays using mouse, rat, and human plasma to confirm the species-specific instability. (See Protocol 1).
-
Utilize Ces1C Knockout Models: If available, testing your ADC in Ces1C knockout mice can definitively confirm if this enzyme is the cause of the observed instability.[7]
-
Modify the Linker: The most effective solution is to engineer the linker for greater stability in mouse plasma without compromising its cleavage by Cathepsin B.
| Linker Modification | Description | Advantage | Reference |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue at the P3 position. | Significantly reduces susceptibility to Ces1C cleavage, improving ADC half-life in mice from ~2 days to ~12 days.[9] Also increases hydrophilicity.[7][9] | [7][9][10] |
| Exolinkers | Repositions the cleavable peptide to a different part of the spacer moiety. | Enhances stability against both Ces1C and human neutrophil elastase while improving hydrophilicity.[7][11] | [11] |
| Val-Ala | Replaces Citrulline with Alanine. | Less hydrophobic than Val-Cit, which can reduce aggregation at high DARs.[12] It is cleaved at about half the rate of Val-Cit by Cathepsin B.[5] | [5][12] |
FAQ 3: What is the "bystander effect" and how can I optimize it?
The bystander effect is the ability of a cytotoxic payload, released from a target antigen-positive (Ag+) cell, to diffuse into and kill neighboring antigen-negative (Ag-) cells.[13][14][] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[14]
Key Factors:
-
Linker Cleavability: The effect requires a cleavable linker (like Val-Cit) that releases the payload.[]
-
Payload Permeability: The released payload must be able to cross cell membranes.[][16] Payloads like MMAE are membrane-permeable, whereas payloads released from non-cleavable linkers (e.g., Lys-SMCC-DM1) are charged and cannot diffuse out of the cell.
Optimization & Troubleshooting:
-
Problem: Insufficient bystander effect leading to poor efficacy in heterogeneous tumor models.
-
Potential Cause: The payload may have poor membrane permeability.
-
Solution: Select a payload known for good permeability (e.g., MMAE). Assess permeability using a PAMPA assay or by evaluating the cytotoxicity of the free payload on target cells.[16]
-
-
Problem: Excessive bystander effect causing toxicity to nearby healthy tissue (on-site, off-target toxicity).
-
Potential Cause: The payload is too potent or too permeable, and the linker is not stable enough.
-
Solution: Modulate the bystander effect by choosing a payload with intermediate permeability or by enhancing linker stability to ensure release only occurs deep within the tumor tissue.
-
To evaluate the bystander effect of your ADC, a co-culture bystander killing assay is the standard in vitro method. (See Protocol 3).
Section 2: Troubleshooting Off-Target Toxicity & Poor Pharmacokinetics
This section provides a logical workflow for diagnosing and mitigating common issues related to ADC toxicity and suboptimal in vivo performance.
Guide 1: Troubleshooting ADC Off-Target Toxicity and/or Rapid Clearance
If your ADC demonstrates significant off-target toxicity (e.g., neutropenia, hepatotoxicity) or is cleared from circulation too quickly, use the following guide to diagnose the underlying cause.
FAQ 4: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic window?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that profoundly impacts an ADC's efficacy, pharmacokinetics (PK), and toxicity profile.[17]
-
High DAR (e.g., 8):
-
Low DAR (e.g., 2):
-
Pros: Better PK profile, lower aggregation, and improved safety/tolerability.[17]
-
Cons: May have lower potency, requiring higher doses.
-
The Optimal Balance: For many ADCs, an average DAR of 2 to 4 is considered optimal, providing the best balance between efficacy and safety.[17] Site-specific conjugation technologies are invaluable for producing homogeneous ADCs with a defined, lower DAR.[17]
| ADC Property | Low DAR (e.g., 2) | Optimal DAR (e.g., 4) | High DAR (e.g., 8) |
| Hydrophobicity | Lower | Moderate | Higher[17] |
| Aggregation Risk | Low | Moderate | High[2] |
| Plasma Clearance | Slower[17] | Moderate[17] | Faster[17] |
| In Vivo Efficacy | Potent, with good therapeutic index | Generally Optimal | May be limited by poor PK |
| Off-Target Toxicity | Lower[17] | Moderate | Higher[17] |
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments cited in the troubleshooting guides.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).[7][17][18]
Materials:
-
Test ADC and control ADC constructs.
-
Anticoagulated (e.g., citrate) plasma from desired species.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator.
-
Analysis system (e.g., LC-MS, ELISA) to measure intact ADC or released payload.[19][20]
Methodology:
-
Preparation: Pre-warm plasma and ADC solutions to 37°C.
-
Incubation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in the plasma of each species.[7] Include a control sample diluted in PBS.
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw an aliquot.[7][17]
-
Sample Quenching: Immediately stop the reaction by either freezing the aliquot at -80°C or by protein precipitation (e.g., with cold acetonitrile).[17]
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in each species' plasma. A short half-life indicates poor stability.[17]
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the potency (IC50) of the ADC on antigen-positive (Ag+) cells and its specificity by testing against antigen-negative (Ag-) cells.[13][22][23]
Materials:
-
Ag+ and Ag- cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test ADC, unconjugated antibody, and free payload controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent.[22]
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl).[22][24]
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the old medium with 100 µL of the diluted compounds. Include untreated wells as a 100% viability control.[6]
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[6]
-
Viability Reagent Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6][22] Afterwards, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[22]
-
For XTT: Add the XTT reagent mixture directly to the wells as per the manufacturer's instructions and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader (e.g., 570 nm for MTT).[22][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression (e.g., in GraphPad Prism).[6]
Protocol 3: In Vitro Bystander Killing Assay (Co-Culture)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring Ag- cells.[6][14]
Materials:
-
Ag+ cell line (e.g., HER2-positive SKBR3).
-
Ag- cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP) for specific identification.[14][25]
-
Complete cell culture medium.
-
96-well plates (black-walled for fluorescence).
-
Test ADC and controls.
-
Fluorescence plate reader or high-content imaging system.
Methodology:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag--GFP cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1). Also, seed a monoculture of Ag--GFP cells as a control. Allow cells to adhere overnight.[25]
-
ADC Treatment: Treat both the co-culture and monoculture plates with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[6]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag--GFP cell population.[6]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag--GFP cells in the co-culture compared to the monoculture indicates a positive bystander effect.[6]
References
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. agilent.com [agilent.com]
Technical Support Center: Mitigating Off-Target Toxicity of Cleavable ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of cleavable antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with cleavable ADC linkers?
Off-target toxicity of cleavable ADCs primarily stems from the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.[1] This can occur due to several factors, including:
-
Linker Instability: The linker may be susceptible to cleavage by plasma enzymes or chemical conditions, leading to non-specific payload release.[2][]
-
Bystander Effect: While beneficial for killing adjacent antigen-negative tumor cells, an uncontrolled bystander effect can also harm healthy tissues if the released payload is not contained within the tumor microenvironment.[4][5]
-
Non-specific ADC Uptake: ADCs may be taken up by non-target cells, leading to localized toxicity.[]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can be associated with increased systemic toxicity.[6]
Q2: How does the choice of a cleavable linker influence off-target toxicity?
The type of cleavable linker is a critical determinant of an ADC's safety profile.[] Different linkers are designed to be cleaved by specific triggers that are ideally enriched in the tumor microenvironment:
-
Enzyme-Cleavable Linkers (e.g., Val-Cit): These are cleaved by proteases like Cathepsin B, which are often overexpressed in tumor lysosomes.[] However, they can be susceptible to premature cleavage by other proteases, such as neutrophil elastase, which can lead to off-target effects like neutropenia.[8][9]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6).[][11]
-
Redox-Responsive Linkers (e.g., Disulfide Bonds): These are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[][] Steric hindrance can be introduced to improve plasma stability.[]
Q3: What is the "bystander effect" and how can it be managed to minimize toxicity?
The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[4][12] However, if the payload is released systemically, it can also damage healthy cells.[5] Key factors influencing the bystander effect include:
-
Payload Permeability: The ability of the released drug to cross cell membranes determines its bystander potential.[12]
-
Linker Stability: A linker that is too labile can lead to widespread, uncontrolled bystander toxicity.[4]
Management of the bystander effect involves a careful balance of linker stability and payload properties to ensure localized drug diffusion within the tumor.[4]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: The Val-Cit linker in your ADC may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[9] This can lead to artificially high off-target toxicity and reduced efficacy in mouse models.[9]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significantly shorter half-life in mouse plasma suggests Ces1C susceptibility.[9]
-
Linker Modification: Introduce a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit linker. This has been shown to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[9]
-
Alternative Preclinical Models: If possible, use Ces1C knockout mice for in vivo studies to mitigate this species-specific linker cleavage.[9]
-
Issue 2: High Levels of ADC Aggregation and Poor Solubility
-
Possible Cause: Highly hydrophobic payloads can lead to ADC aggregation, affecting its pharmacokinetic properties and potentially increasing off-target toxicity.[][13] This is often exacerbated by a high drug-to-antibody ratio (DAR).[8]
-
Troubleshooting Steps:
-
Hydrophilic Linker Modifications: Incorporate hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) or hydrophilic amino acids into the linker design to improve the overall solubility of the ADC.[][8]
-
Optimize DAR: Aim for a lower, more homogenous DAR through site-specific conjugation techniques. This can improve the ADC's biophysical properties and reduce aggregation.[14]
-
Formulation Optimization: Evaluate different buffer conditions and excipients to improve the solubility and stability of the ADC formulation.
-
Issue 3: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
-
Possible Cause: The linker may be too stable, resulting in inefficient payload release within the target tumor cells.[] This can lead to high in vitro potency in assays where the ADC is internalized and processed over a long period, but poor efficacy in vivo where the ADC has a limited time to act.
-
Troubleshooting Steps:
-
Assess Intracellular Payload Release: Conduct a lysosomal cleavage assay to evaluate the rate and extent of payload release in a simulated intracellular environment.[15]
-
Tune Linker Cleavage Rate: Modify the linker structure to increase its susceptibility to the intended cleavage mechanism. For example, altering the peptide sequence in an enzyme-cleavable linker can modulate its cleavage by Cathepsin B.[]
-
Evaluate ADC Internalization Rate: Ensure that the antibody component of the ADC internalizes efficiently upon binding to its target antigen. A slowly internalizing antibody may require a more labile linker to achieve sufficient payload release.
-
Data Summary
Table 1: Comparison of Common Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Enzyme-Cleavable (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) in lysosomes[] | High plasma stability, specific release in tumors[2] | Susceptible to off-target cleavage by other proteases[8][9] |
| pH-Sensitive (e.g., Hydrazone) | Low pH in endosomes/lysosomes[] | Good for targets that are rapidly internalized[11] | Can have lower plasma stability compared to other types[16] |
| Redox-Responsive (e.g., Disulfide) | High glutathione (GSH) in cytoplasm[] | Exploits differential redox potential[] | Potential for premature cleavage in plasma[] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is used to assess the stability of an ADC and the rate of payload release in plasma from different species.[2]
-
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.[2][16]
-
Protocol 2: Lysosomal Cleavage Assay
This assay evaluates the cleavage of the linker by lysosomal proteases.[9]
-
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to measure the amount of released payload.
-
Visualizations
Caption: Mechanisms of Cleavable Linker Release in ADCs.
Caption: Troubleshooting Workflow for Premature Payload Release.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Linker Chemistry Optimization for Improved ADC Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to linker chemistry optimization for enhanced Antibody-Drug Conjugate (ADC) efficacy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during ADC development and provides actionable solutions.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) and poor yields after conjugating our antibody with a linker-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer:
Low DAR and poor conjugation efficiency are common challenges in ADC development.[1] The underlying causes can often be traced back to suboptimal reaction conditions, the quality of the starting materials, or the inherent properties of the linker-payload.[2][3]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and linker-payload.[2][3] For thiol-maleimide conjugation, a pH of 6.5-7.5 is typically optimal.[3] |
| Increase Molar Equivalents: A higher molar ratio of the linker-payload to the antibody can drive the reaction towards a higher DAR. | |
| Antibody-Related Issues | Verify Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined. Protein impurities can interfere with the conjugation reaction.[2] |
| Incomplete Antibody Reduction (for thiol-based conjugation): Ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP or DTT and subsequently remove the excess reducing agent before adding the linker-payload.[3][4] | |
| Linker-Payload Issues | Poor Solubility of Linker-Payload: The hydrophobic nature of many payloads can lead to poor solubility in aqueous conjugation buffers. Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve solubility, but be cautious as high concentrations can denature the antibody. |
| Inactive Linker-Payload: The linker-payload may have degraded due to improper storage or handling. Use a fresh batch or verify the activity of the existing stock.[2] | |
| Hydrophilic Linkers: Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, to improve the water solubility of the linker-payload and the resulting ADC.[5] | |
| Buffer Components | Interfering Substances: Some buffer components, like primary amines (e.g., Tris), can compete with the desired conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[2][] |
Experimental Protocol: Optimizing Conjugation Reactions
A Design of Experiments (DoE) approach is recommended to efficiently screen various reaction parameters.[7]
-
Parameter Screening:
-
pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Temperature: Test different temperatures (e.g., 4°C, room temperature, 37°C).
-
Reaction Time: Vary the incubation time (e.g., 1, 4, 8, 24 hours).
-
Molar Ratio: Test different molar ratios of linker-payload to antibody (e.g., 3:1, 5:1, 10:1).
-
-
Analysis: Analyze the resulting ADCs from each condition for average DAR and product distribution using Hydrophobic Interaction Chromatography (HIC).[3]
-
Optimization: Based on the screening results, perform a more focused optimization of the most influential parameters.
Workflow for optimizing ADC conjugation reactions.
Issue 2: ADC Aggregation
Question: We are observing high levels of aggregation in our final ADC product. What are the causes and how can we mitigate this issue?
Answer:
ADC aggregation is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[8][9] Aggregation can be caused by a variety of factors, including the inherent properties of the antibody and payload, as well as the manufacturing and storage conditions.[10][11]
Possible Causes & Mitigation Strategies:
| Possible Cause | Mitigation Strategies |
| Hydrophobicity of the Payload | Use Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help to counteract the hydrophobicity of the payload and reduce the propensity for aggregation.[5][12] |
| Optimize DAR: A high DAR can increase the overall hydrophobicity of the ADC. Reducing the molar excess of the drug-linker during conjugation may result in a lower DAR and reduced aggregation.[2][11] | |
| Unfavorable Buffer Conditions | Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients, to find a formulation that minimizes aggregation.[2][10] Aggregation can be more pronounced if the pH is close to the isoelectric point of the antibody.[10] |
| Harsh Manufacturing Conditions | Control Temperature and Physical Stress: Avoid high temperatures and excessive physical stress (e.g., vigorous mixing) during the conjugation and purification process.[8] |
| Immobilize Antibody: Consider immobilizing the antibody on a solid-phase support during conjugation to prevent intermolecular interactions that can lead to aggregation.[10][13] | |
| Solvent-Induced Aggregation | Minimize Organic Co-solvents: While necessary for dissolving hydrophobic payloads, organic co-solvents can promote aggregation. Use the minimum amount required and optimize the addition process.[8][10] |
Experimental Protocol: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a standard method for characterizing and quantifying ADC aggregates.[8][14]
-
Sample Preparation:
-
Prepare the ADC sample at a known concentration (e.g., 1 mg/mL) in the formulation buffer.
-
If inducing aggregation for stress testing, subject the ADC to conditions such as low/high pH shifts or elevated temperatures.[14]
-
-
Chromatography:
-
Column: Use a size-exclusion column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å).[14]
-
Mobile Phase: An aqueous mobile phase, such as phosphate-buffered saline, is typically used. For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent non-specific interactions with the column matrix.[14][15]
-
Flow Rate: Set an appropriate flow rate for the column (e.g., 0.5-1.0 mL/min).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomeric ADC, and any low molecular weight (LMW) species (fragments).
-
Calculate the percentage of each species to determine the purity of the ADC preparation.
-
Causes and mitigation strategies for ADC aggregation.
Issue 3: Premature Payload Release
Question: We are observing significant premature release of the payload from our ADC in plasma stability studies. What are the potential reasons, and how can we improve linker stability?
Answer:
Premature payload release in the systemic circulation is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[12][16] The stability of the linker is paramount to ensuring that the cytotoxic payload is delivered specifically to the target cells.[5]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | Optimize Linker Chemistry: If using a cleavable linker, ensure its cleavage mechanism is specific to the intracellular environment (e.g., lysosomal proteases, low pH).[12][] |
| Enhance Steric Hindrance: Introducing steric hindrance near the cleavage site of the linker can improve its stability in circulation.[18] | |
| Consider a Non-Cleavable Linker: If premature release from a cleavable linker cannot be adequately controlled, a non-cleavable linker may offer a more stable alternative.[12] | |
| Non-specific Enzymatic Cleavage | Incorporate Hydrophilic Spacers: Introducing PEG or other hydrophilic spacers into the linker can shield it from non-specific enzymatic degradation in the plasma.[12] |
| Optimize Cleavable Sequence: For peptide linkers, ensure the amino acid sequence is optimized for cleavage by lysosomal proteases (e.g., cathepsin B) rather than plasma proteases.[12] | |
| Payload-Related Instability | Formulation Optimization: For payloads with pH-sensitive functional groups (e.g., the lactone ring in camptothecins), maintaining a slightly acidic pH during formulation and storage can improve stability.[12] |
Experimental Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma from different species.[19][20]
-
Incubation:
-
Incubate the ADC at a defined concentration in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Processing:
-
Analysis:
Workflow for in vitro plasma stability assessment of ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing between a cleavable and a non-cleavable linker?
A1: The choice between a cleavable and non-cleavable linker is a critical decision in ADC design and depends on the payload, the target antigen, and the desired mechanism of action.[22][23]
-
Cleavable Linkers: These linkers are designed to release the payload under specific conditions within the target cell, such as low pH in lysosomes or the presence of specific enzymes.[] They can be advantageous for payloads that are not potent enough when still attached to an amino acid residue of the antibody.[] Cleavable linkers can also enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[16]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to its conjugating amino acid.[22] This generally results in higher stability in circulation and a lower risk of premature payload release.[12] However, the bystander effect is typically not observed with non-cleavable linkers.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC efficacy and safety?
A2: The DAR is a critical quality attribute that significantly influences the therapeutic window of an ADC.[3][24]
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell.[]
-
Safety and Pharmacokinetics: A high DAR (typically >4) can increase the hydrophobicity of the ADC, leading to a higher risk of aggregation, faster clearance from circulation, and increased off-target toxicity.[3][11]
-
Optimal DAR: An optimal DAR, often considered to be between 2 and 4 for many ADCs, is a balance between maximizing potency and maintaining favorable pharmacokinetic and safety profiles.[3][23]
Q3: What are the most common analytical techniques for characterizing ADCs?
A3: A combination of analytical techniques is used to characterize the complex nature of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR distribution of cysteine-linked ADCs under non-denaturing conditions.[3][25][26]
-
Size-Exclusion Chromatography (SEC): SEC is the standard technique for quantifying aggregates and fragments in an ADC preparation.[8][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS is used to determine the average DAR and identify different drug-loaded species.[27][28] It is also the primary method for quantifying free payload in stability studies.[21]
-
Cell-based Cytotoxicity Assays: These assays are crucial for assessing the in vitro potency of the ADC and confirming that the entire construct is functional.
Q4: How can I improve the stability of my ADC in lysosomes?
A4: Ensuring the linker is efficiently cleaved and the payload is released in its active form within the lysosome is crucial for ADC efficacy.
-
Linker Design: Utilize linkers that are specifically designed for cleavage by lysosomal enzymes like cathepsins (e.g., valine-citrulline dipeptide linkers).[12][29]
-
Lysosomal Stability Assays: In vitro assays using isolated lysosomes or lysosomal extracts can be used to evaluate the rate of linker cleavage and payload release in a simulated lysosomal environment.[29][30][31] These assays typically involve incubating the ADC with the lysosomal fraction and quantifying the released payload over time by LC-MS.[12][31]
Key relationships in ADC linker chemistry optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. techbullion.com [techbullion.com]
- 18. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. precisepeg.com [precisepeg.com]
- 23. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 24. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 26. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 27. hpst.cz [hpst.cz]
- 28. sciex.com [sciex.com]
- 29. iphasebiosci.com [iphasebiosci.com]
- 30. bioivt.com [bioivt.com]
- 31. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Addressing Steric Hindrance in PEGylated Linker Conjugations
Welcome to the technical support center for PEGylated linker conjugations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues related to steric hindrance that you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylated linker conjugations?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulkiness of the PEG linker itself prevents the reactive groups from coming into close enough proximity to form a covalent bond.[1][2] This can happen if the target functional group (e.g., a lysine (B10760008) or cysteine residue) is buried within the protein's structure or if the PEG chain shields the reactive end of the linker.[1][3][4]
Q2: What are the common signs that steric hindrance is impacting my conjugation reaction?
A: Common indicators that steric hindrance may be affecting your experiment include:
-
Low or no conjugation yield: The final amount of your desired PEGylated product is significantly less than expected.[1]
-
Incomplete conjugation: A large fraction of the starting biomolecule remains unreacted, even when using a high molar excess of the PEG linker.[1]
-
Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule's surface instead of the desired target site.[1]
-
Reduced biological activity: The attached PEG chain may physically block a binding site or active site on the biomolecule, reducing its functional activity.[3]
Q3: How does the length and structure of the PEG linker influence steric hindrance?
A: The length and structure of the PEG linker are critical factors in managing steric hindrance:
-
Linker Length: A linker that is too short may not provide enough distance to overcome the steric barriers of the biomolecule, leading to a poor reaction yield.[2] Conversely, a very long PEG chain can sometimes wrap around the biomolecule or linker, creating its own steric shield.[2][4] Longer linkers are generally used to enhance pharmacokinetic properties and solubility, but an optimal length must be determined empirically for each specific biomolecule and payload combination.[5][6]
-
Linker Architecture: PEG linkers can be linear or branched.[7] Linear PEGs offer minimal steric interference and are ideal for site-specific conjugations where precise control is needed.[7] Branched (or Y-shaped) PEGs provide a greater shielding effect, which can be beneficial for increasing a drug's half-life in vivo but may also increase steric hindrance at the conjugation site.[7][8]
Q4: Which reactive groups are commonly used on PEG linkers and how do they relate to steric hindrance?
A: The choice of reactive group determines which functional group on the biomolecule will be targeted. Common pairings include:
-
NHS Esters (N-Hydroxysuccinimide): These are highly popular for reacting with primary amines (-NH₂), which are abundant on the lysine residues of proteins.[9][10]
-
Maleimides: These selectively react with free sulfhydryl/thiol groups (-SH) on cysteine residues, allowing for more site-specific conjugation.[2][11]
-
Aldehydes: These react with primary amines via reductive amination to form a stable secondary amine bond.[12]
Steric hindrance can be a greater challenge with amine-reactive linkers like NHS esters because lysine residues are often numerous and can be in varied environments. Thiol-reactive maleimides offer more specificity, but the target cysteine must be accessible.[11]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Poor Yield
You are observing a low yield of your final PEGylated product, with significant amounts of unreacted biomolecule remaining.
Caption: Troubleshooting workflow for low conjugation yield.
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine or cysteine) is buried within the biomolecule's 3D structure, preventing the linker from reaching it.[1] |
| Use a longer spacer arm: Employ a PEG linker with a longer chain (e.g., PEG12, PEG24) to increase the reach of the reactive group.[1][6] | |
| Site-directed mutagenesis: If feasible, introduce a reactive residue like cysteine onto a more accessible surface loop of the protein.[1] | |
| Steric Clash Between Partners | The biomolecule and the PEG linker are both bulky, preventing their reactive groups from approaching each other effectively. |
| Optimize linker length: Experiment with a range of PEG linker lengths to find the ideal distance for efficient conjugation.[1] | |
| Incorrect Reaction Conditions | The pH, temperature, or molar ratio of reactants is not optimal for the specific chemistry being used.[2] |
| Optimize pH: Ensure the reaction buffer pH is appropriate for your chemistry. NHS esters react best at pH 7-9, while maleimides prefer pH 6.5-7.5.[13][14] Avoid buffers with competing amines like Tris for NHS reactions.[10] | |
| Increase molar excess of linker: A 5- to 20-fold molar excess of the PEG linker over the biomolecule is a common starting point, but may need to be increased to drive the reaction to completion.[12][15] | |
| Adjust time and temperature: Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours). Many conjugations proceed well for 1-2 hours at room temperature or overnight at 4°C.[2][12] | |
| Degraded Reagents | The reactive group on the PEG linker (especially NHS esters) may have hydrolyzed due to moisture. The reducing agent for thiol chemistry may be inactive.[10][12] |
| Use fresh reagents: Store PEG linkers at -20°C under desiccated conditions.[10][12] Allow vials to warm to room temperature before opening to prevent condensation.[10][13] Prepare stock solutions immediately before use.[10] |
Issue 2: Loss of Biological Activity After PEGylation
Your conjugate is pure, but it shows significantly reduced or no activity in functional assays.
| Possible Cause | Recommended Solution |
| PEG Chain Obstructs Active/Binding Site | The attached PEG chain physically blocks the site on the biomolecule responsible for its function (e.g., an enzyme's active site or an antibody's antigen-binding site).[3][4] |
| Use a different conjugation site: If conjugation is random (e.g., to lysines), the PEG may attach at a critical location. Switch to a more site-specific chemistry (e.g., targeting a specific cysteine) away from the active site. | |
| Optimize linker length: A shorter PEG linker might provide the necessary benefits (e.g., solubility) without being long enough to fold back and cover the active site. Conversely, in some cases, a longer linker might be needed to distance a bulky payload from the active site.[5][16] | |
| Conformational Changes | The conjugation process may have induced a change in the biomolecule's 3D structure, rendering it inactive.[2] |
| Use milder reaction conditions: Try performing the conjugation at a lower temperature (e.g., 4°C) to minimize the risk of denaturation.[2] | |
| Characterize conjugate structure: Use analytical techniques like Circular Dichroism (CD) spectroscopy to check for changes in the secondary and tertiary structure of your biomolecule after conjugation.[2] |
Data Presentation: Impact of PEG Linker Properties
Quantitative data is crucial for making informed decisions about linker selection. The following tables summarize findings from various studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| (Source: Synthesized from data presented in BenchChem comparative analysis)[6] |
Observation: Increasing the PEG linker length generally decreases the clearance rate of ADCs, enhancing their circulation time. The effect plateaus around PEG8 in this particular study.[6]
Table 2: Effect of Linker Structure on Conjugation Yield and Bioactivity of PEGylated Interferon α-2a
Data from a study conjugating 40 kDa di-branched PEGs with different linkers to interferon α-2a.
| Conjugate Name | Conjugation Yield | Bioactivity (IU/mg) |
| mPEG2L-IFN (Longer Linker) | 25% | 2.8 x 10⁶ |
| mPEG2P-IFN | 24% | 3.95 x 10⁶ |
| mPEG2M-IFN (Shorter Linker) | 17% | 6.7 x 10⁶ |
| (Source: Data from a study on PEG-interferon conjugates)[8][17] |
Observation: In this study, longer linkers resulted in a higher conjugation yield but led to lower in vitro bioactivity.[8][17] This highlights a common trade-off that must be balanced: reaction efficiency versus maintaining the biological function of the final conjugate.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to Protein Amines
This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[2]
Caption: Workflow for NHS-Ester-PEG conjugation to a protein.
Materials:
-
Protein of interest (2-10 mg/mL)
-
NHS-Ester functionalized PEG linker
-
Reaction Buffer: Amine-free buffer, e.g., 1x PBS, pH 7.2-8.0.[18] Avoid Tris or glycine buffers.[13]
-
Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[18]
-
Quenching Buffer (Optional): 1M Tris-HCl or 1M Glycine, pH 7.5.[2]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).[2]
Procedure:
-
Prepare Protein: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[2]
-
Prepare PEG-NHS Ester: Just before starting the reaction, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13] Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[10][13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently by pipetting or brief vortexing. The volume of organic solvent should not exceed 10% of the total reaction volume.[2][13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][13]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against a suitable storage buffer.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift, and use Mass Spectrometry (MS) or HPLC to confirm the degree of PEGylation and purity.[2]
Protocol 2: General Procedure for Maleimide-PEG Conjugation to Protein Thiols
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Thiol-containing protein of interest
-
Maleimide-functionalized PEG linker
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA).
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2]
-
Solvent: Anhydrous DMSO or DMF.
-
Purification system (e.g., desalting column, SEC).
Procedure:
-
Reduction of Disulfides (Optional): If the target cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-100x molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[2]
-
Remove Reducing Agent: It is critical to remove the reducing agent before adding the maleimide-PEG, as it will compete for reaction. Use a desalting column equilibrated with degassed Reaction Buffer.[2]
-
Prepare PEG-Maleimide: Immediately before use, dissolve the PEG-Maleimide in DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the reduced, purified protein.[19]
-
Incubation: Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[19]
-
Purification: Purify the conjugate using SEC or another suitable chromatography method to remove unreacted linker and protein.
-
Characterization: Analyze the final product using SDS-PAGE, MS, and HPLC to confirm successful conjugation.
Protocol 3: Characterization of PEGylated Conjugates
Confirming the success and quality of your conjugation is a critical final step.
A. SDS-PAGE Analysis:
-
Run samples of the starting (unconjugated) biomolecule and the purified PEGylated conjugate on an SDS-PAGE gel.
-
After staining (e.g., with Coomassie Blue), the PEGylated conjugate should appear as a band or smear with a higher apparent molecular weight than the unconjugated biomolecule.[2] The "smear" effect is common with PEGylated proteins due to the heterogeneity of PEGylation and the large hydrodynamic radius of the PEG chain.
B. Mass Spectrometry (MS):
-
Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate.[2]
-
By subtracting the mass of the starting biomolecule from the mass of the conjugate, you can determine the number of PEG linkers attached per molecule (e.g., the Drug-to-Antibody Ratio, DAR).[2][20]
C. Size Exclusion Chromatography (SEC):
-
SEC separates molecules based on their hydrodynamic size.[2]
-
Inject the purified conjugate onto an SEC column. The PEGylated conjugate will elute earlier than the unconjugated biomolecule due to its larger size.[21] This technique is also excellent for assessing the purity of the final product and detecting any aggregation.[2]
D. Hydrophobic Interaction Chromatography (HIC):
-
HIC is particularly useful for separating species with different numbers of conjugated linkers, such as in antibody-drug conjugates.[6]
-
Each added drug-linker moiety typically increases the hydrophobicity, allowing HIC to resolve species with different DARs (e.g., DAR0, DAR2, DAR4).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. aladdin-e.com [aladdin-e.com]
- 20. enovatia.com [enovatia.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
purification strategies for heterogeneous ADC mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of heterogeneous antibody-drug conjugate (ADC) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of ADC purification?
The primary goals of purifying heterogeneous ADC mixtures are to:
-
Remove process-related impurities, such as unconjugated cytotoxic drugs, organic solvents, and reagents used in the conjugation reaction.[1]
-
Separate ADC species with different drug-to-antibody ratios (DAR) to obtain a more homogeneous product with a consistent efficacy and safety profile.[]
-
Eliminate product-related impurities like aggregates and fragments that can form during the manufacturing and storage process.[][3][4]
-
Ensure the final ADC product is safe, effective, and meets regulatory requirements for batch-to-batch consistency.[5]
Q2: What are the most common chromatography techniques for ADC purification?
The most commonly employed chromatography techniques for ADC purification are:
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. It is particularly effective for separating ADC species with different DARs, as the addition of hydrophobic drugs increases the molecule's overall hydrophobicity.[6][7][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. It is useful for removing charged impurities, aggregates, and can sometimes differentiate between ADC species depending on how the conjugation affects the antibody's surface charge.[][][9][10]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is the primary method for analyzing and removing aggregates and fragments from the ADC mixture.[3][][11]
Q3: Why is heterogeneity a major challenge in ADC purification?
Heterogeneity in ADC mixtures arises from the stochastic nature of conjugation chemistries, leading to a distribution of ADCs with varying DARs and different conjugation sites.[5][12] This heterogeneity presents a significant purification challenge because it results in a complex mixture of molecules with very similar physicochemical properties, making them difficult to separate.[13] Inconsistent DAR distributions can impact the ADC's therapeutic efficacy and safety.[5][14]
Q4: Can a single chromatography step be sufficient for ADC purification?
In most cases, a single chromatography step is not sufficient to achieve the high purity required for therapeutic ADCs.[13] A multi-step purification process, often combining different chromatography techniques (e.g., HIC followed by SEC), is typically necessary to remove the diverse range of impurities present in a crude ADC mixture.[15] For example, while Tangential Flow Filtration (TFF) can be used for initial purification, chromatography is becoming increasingly important for more complex ADCs.[13]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution between DAR species | Suboptimal salt concentration in the mobile phase. | Optimize the salt type (e.g., ammonium (B1175870) sulfate, sodium chloride) and its concentration in the binding and elution buffers.[7] A shallower gradient may also improve resolution. |
| Inappropriate column chemistry. | Screen different HIC columns with varying levels of hydrophobicity (e.g., butyl, phenyl, ether).[15] | |
| Mobile phase pH is not optimal. | Adjust the pH of the mobile phase. While less impactful than salt concentration, pH can influence protein conformation and hydrophobicity.[7] | |
| Low product recovery | ADC precipitation in high salt concentrations. | Reduce the initial salt concentration. Perform solubility studies to determine the maximum salt concentration the ADC can tolerate.[14][16] |
| Strong binding to the column. | Decrease the hydrophobicity of the stationary phase or add a small amount of organic modifier (e.g., isopropanol) to the elution buffer to facilitate desorption.[15] | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a non-ionic surfactant to the mobile phase in low concentrations or adjust the pH. |
| Incompatibility with Mass Spectrometry (MS) | High concentrations of non-volatile salts in the mobile phase. | Utilize MS-compatible mobile phases with volatile salts like ammonium acetate.[17] Alternatively, an online desalting step can be incorporated before MS analysis.[17] |
Ion Exchange Chromatography (IEX)
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of ADC species and impurities | Similar surface charges between the ADC and impurities. | Optimize the pH of the mobile phase to maximize the charge difference between the ADC and impurities.[10] |
| Inappropriate salt gradient. | Adjust the slope of the salt gradient for elution. A shallower gradient can improve the separation of molecules with similar charges.[10] | |
| Conjugated drug interfering with separation | The linker-drug may mask charged residues on the antibody surface, altering its interaction with the resin.[9] | Characterize the charge distribution of the ADC. A different IEX modality (anion vs. cation exchange) might provide better separation.[9] |
| Low recovery | Strong ionic interactions with the resin. | Increase the salt concentration or adjust the pH of the elution buffer to disrupt the binding. |
| Aggregate removal is inefficient | Aggregates have a similar charge profile to the monomeric ADC. | IEX can be operated in a flow-through mode where the monomer binds and aggregates flow through, or vice-versa, depending on the buffer conditions.[18] |
Size Exclusion Chromatography (SEC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Non-specific interactions between the ADC and the SEC column matrix, often due to the hydrophobicity of the payload.[3][19] | Modify the mobile phase by adding organic solvents (e.g., acetonitrile) or arginine to minimize secondary interactions.[19] |
| Using a column not suitable for hydrophobic molecules. | Select an SEC column with a surface chemistry designed to reduce non-specific binding of hydrophobic samples.[3] | |
| Inaccurate aggregate quantification | Co-elution of aggregates with the main ADC peak due to poor resolution. | Optimize the flow rate; a lower flow rate can improve resolution. Ensure the column is properly packed and not overloaded. |
| Low resolution of different DAR species | SEC separates based on size, and the addition of small drug molecules does not significantly alter the hydrodynamic radius of the antibody. | SEC is generally not suitable for separating different DAR species due to its low resolution in this context.[] HIC is the preferred method for this purpose. |
Comparison of Purification Techniques
| Technique | Principle | Primary Application in ADC Purification | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[7] | Separation of different DAR species.[][6][] | High resolution for DAR separation, operates under non-denaturing conditions.[6][7] | Can be challenging to develop methods, often incompatible with MS due to high salt concentrations.[7][17] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[10] | Removal of charged impurities, aggregates, and unconjugated antibody.[][][20] | High binding capacity, can remove endotoxins and host cell proteins.[][] | The conjugated drug can interfere with separation, may not resolve different DAR species effectively.[9] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[3] | Removal of aggregates and fragments.[3][][11] | Reliable for aggregate analysis, operates under mild conditions.[11] | Low resolution for DAR separation, susceptible to non-specific interactions with hydrophobic ADCs.[3][][19] |
| Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff. | Removal of small molecule impurities (free drug, solvents).[] | Scalable, can achieve high recovery (>90%).[] | Does not separate between different ADC species or remove aggregates effectively.[13] |
Experimental Protocols
Generic Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol provides a general guideline for the purification of ADCs using HIC. Optimization will be required for specific ADCs.
Materials:
-
HIC Column (e.g., Butyl or Phenyl)
-
HPLC or FPLC system
-
Mobile Phase A (Binding Buffer): High salt concentration (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[7]
-
Mobile Phase B (Elution Buffer): Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0)[16]
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final salt concentration that ensures binding to the column. This needs to be determined empirically to avoid precipitation.[16]
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A for at least 5 column volumes (CVs).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Washing: Wash the column with Mobile Phase A for 5-10 CVs to remove any unbound impurities.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of CVs (e.g., 20 CVs). The different DAR species will elute as the salt concentration decreases.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to identify the fractions containing the desired DAR species.
Generic Size Exclusion Chromatography (SEC) Protocol for Aggregate Analysis
This protocol provides a general guideline for analyzing aggregates in an ADC sample using SEC.
Materials:
-
SEC Column suitable for monoclonal antibodies
-
HPLC or FPLC system
-
Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 150 mM Sodium Phosphate, pH 7.0).[21] For hydrophobic ADCs, the addition of arginine or an organic solvent may be necessary.[19]
-
ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. Aggregates will elute first, followed by the monomeric ADC, and then any fragments. Integrate the peak areas to quantify the percentage of aggregates.
Visualizations
Caption: A typical workflow for the purification of heterogeneous ADCs.
References
- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. agilent.com [agilent.com]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. biocompare.com [biocompare.com]
- 13. lonza.com [lonza.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison: Val-Cit-PAB-PNP vs. Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between a cleavable linker, such as the widely used Valine-Citrulline-p-aminobenzylcarbamate-p-nitrophenyl carbonate (Val-Cit-PAB-PNP), and a non-cleavable linker represents a pivotal decision in ADC design. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
At a Glance: Key Differences
| Feature | Val-Cit-PAB-PNP (Cleavable) | Non-Cleavable Linkers |
| Mechanism of Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Proteolytic degradation of the antibody backbone in the lysosome. |
| Released Payload | Unmodified, potent cytotoxic drug. | Cytotoxic drug attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of a membrane-permeable payload. | Low to negligible, as the released payload is often charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Less effective against antigen-negative cells within a heterogeneous tumor. |
Mechanism of Action: Two Distinct Pathways for Payload Liberation
The fundamental difference between Val-Cit-PAB-PNP and non-cleavable linkers lies in their payload release mechanisms.
Val-Cit-PAB-PNP: This linker is designed to be selectively cleaved by enzymes, primarily Cathepsin B, which are highly active in the lysosomal compartments of tumor cells. Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved, initiating a self-immolative cascade of the PAB spacer, which in turn releases the unmodified, fully active cytotoxic drug.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on thioether
A Comparative Guide to the In Vivo Efficacy of ADCs with Cathepsin B-Cleavable Linkers
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. Cathepsin B-cleavable linkers are a prominent type of enzymatically cleavable linker, engineered to release the cytotoxic drug within the high-protease environment of tumor cell lysosomes.
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancer types.[] This differential expression allows for targeted drug release within malignant cells. The most common cathepsin B-cleavable motif is the dipeptide valine-citrulline (Val-Cit), which is recognized and cleaved by the enzyme.[][] This cleavage initiates the release of the payload, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), to exert its cell-killing effect.[][3]
This guide provides an objective comparison of the in vivo efficacy of ADCs employing cathepsin B-cleavable linkers, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Cathepsin B-Mediated Payload Release
The therapeutic action of an ADC with a cathepsin B-cleavable linker follows a multi-step process that begins with antibody-mediated targeting and culminates in the intracellular release of the cytotoxic payload.
Caption: Mechanism of action for an ADC with a cathepsin B-cleavable linker.
Comparative In Vivo Efficacy
The in vivo performance of ADCs with cathepsin B-cleavable linkers has been demonstrated across various preclinical models and confirmed in clinical settings. Below is a summary of efficacy data for representative ADCs.
Table 1: Efficacy of Sacituzumab Govitecan (Trop-2 ADC)
Sacituzumab govitecan (SG) is an ADC targeting the Trophoblast cell-surface antigen 2 (Trop-2) and delivering SN-38, the active metabolite of irinotecan.[4] It utilizes a cathepsin B-cleavable linker.
| Cancer Model | Treatment Group | Key Efficacy Outcomes | Reference |
| Metastatic Triple-Negative Breast Cancer (mTNBC) (ASCENT Phase 3 Trial, Brain Mets Negative) | Sacituzumab Govitecan | Median PFS: 5.6 monthsMedian OS: 12.1 monthsObjective Response Rate: 35% | [5][6] |
| Single-Agent Chemotherapy (eribulin, vinorelbine, capecitabine, or gemcitabine) | Median PFS: 1.7 monthsMedian OS: 6.7 monthsObjective Response Rate: 5% | [5][6] | |
| Uterine Serous Carcinoma (USC) (Xenograft Model) | Sacituzumab Govitecan | Significant tumor growth inhibition and increased survival compared to controls (p <0.05). | [4] |
| Control ADC / Naked Antibody | - | [4] | |
| Metastatic Urothelial Carcinoma (mUC) (TROPHY-U-01 Cohort 1) | Sacituzumab Govitecan | Objective Response Rate: 27%Median PFS: 5.4 monthsMedian OS: 10.9 months | [7] |
Table 2: Preclinical Efficacy of Other ADCs with Cathepsin B-Cleavable Linkers
| ADC | Target | Payload | Cancer Model | Key Efficacy Outcomes | Reference |
| Erbitux-vc-PAB-MMAE | EGFR | MMAE | Non-Small Cell Lung Cancer (A549 Xenograft) | Effectively inhibited tumor growth and promoted apoptosis in the mouse xenograft model. | [8] |
| Anti-HER2-EVCit-MMAF | HER2 | MMAF | HER2+ Breast Cancer (KPL-4 Xenograft) | Exhibited greater treatment efficacy in mouse tumor models compared to the Val-Cit based variant. | [9] |
| T-vc-MMAE | Not Specified | MMAE | Not Specified | Showed dose-dependent tumor growth inhibition when administered intravenously, intratumorally, and subcutaneously. | [10] |
Discussion and Comparative Analysis
The data clearly demonstrates the potent anti-tumor activity of ADCs equipped with cathepsin B-cleavable linkers.
-
Clinical Validation: Sacituzumab govitecan is a prime example of clinical success, showing a significant survival benefit in heavily pretreated mTNBC patients compared to standard chemotherapy.[5][6] Its efficacy in other solid tumors like urothelial and uterine cancers further validates the broad applicability of this ADC design.[4][7]
-
Linker Stability and Design Evolution: A critical consideration for preclinical evaluation is the stability of the linker in different species. The widely used Val-Cit (VC) linker, while stable in human plasma, is susceptible to premature cleavage by the carboxylesterase Ces1c in mouse plasma.[9][11][12] This instability can lead to off-target toxicity and an inaccurate assessment of the ADC's therapeutic window in mouse models.[11][12]
-
To address this, linker designs have evolved. The addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker was shown to enhance stability in mouse plasma, leading to improved efficacy in mouse tumor models compared to its VC-based counterpart.[9][13] This highlights the importance of linker engineering to ensure appropriate preclinical evaluation.
-
Role of Cathepsin B: While the Val-Cit linker was designed for cleavage by cathepsin B, some studies suggest this might not be the only enzyme responsible for its processing. Research has shown that other lysosomal cysteine proteases, such as cathepsins K, L, and S, can also cleave the Val-Cit linker.[14][][16] In fact, suppressing cathepsin B expression did not impact the efficacy of vc-MMAE ADCs in some cell lines, suggesting a degree of redundancy in the cleavage mechanism.[14][17] However, for certain payloads like pyrrolobenzodiazepine (PBD) dimers, which require full cleavage to be active, the specific enzymatic processing is more critical.[14][18]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy studies.
Protocol 1: Xenograft Model for Uterine Serous Carcinoma (USC)
-
Cell Lines: Primary USC cell lines overexpressing Trop-2 were used.
-
Animal Model: Female athymic nude mice (nu/nu).
-
Tumor Implantation: USC cells were injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a specified volume, mice were treated with intravenous (IV) administrations of Sacituzumab govitecan, a non-targeting control ADC, or the naked antibody (hRS7).
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Survival was monitored, and the endpoint was typically defined by tumor volume reaching a predetermined size or signs of morbidity. Statistical analysis (e.g., p-value <0.05) was used to compare treatment groups.[4]
Protocol 2: Xenograft Model for Non-Small Cell Lung Cancer (NSCLC)
-
Cell Line: Human lung cancer A549 cells.
-
Animal Model: Mouse xenograft model (specific strain not detailed).
-
Tumor Implantation: A549 cells were implanted to establish tumors.
-
Treatment: Mice were administered Erbitux-vc-PAB-MMAE.
-
Efficacy Evaluation: Tumor growth was monitored over time. At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry to assess apoptosis.[8]
Typical In Vivo Efficacy Study Workflow
Caption: A generalized workflow for conducting an in vivo ADC efficacy study.
Conclusion
ADCs utilizing cathepsin B-cleavable linkers, particularly the Val-Cit motif, have demonstrated significant in vivo efficacy against a range of solid tumors, culminating in the regulatory approval of drugs like Sacituzumab govitecan. The success of these ADCs relies on the high expression of cathepsins in the tumor microenvironment, enabling targeted payload release. However, researchers and drug developers must consider key factors such as inter-species linker stability, which has led to the development of next-generation linkers like EVCit for more reliable preclinical assessment. While cathepsin B is the intended target, evidence suggests a broader range of lysosomal proteases can process these linkers, providing a robust mechanism for drug release. The continued refinement of linker chemistry, alongside careful target selection, will further enhance the therapeutic potential of this important class of anti-cancer agents.
References
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Sacituzumab Govitecan-hziy Improves Survival vs Single-Agent Chemotherapy in Metastatic Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 16. [PDF] Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Payload Release from Val-Cit Linkers in Lysosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation methodologies for payload release from Val-Cit linkers in lysosomal environments. The Val-Cit linker, a dipeptide of valine and citrulline, is a cornerstone of antibody-drug conjugate (ADC) design, engineered for selective cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1] This targeted release mechanism is critical for maximizing the therapeutic window of ADCs by ensuring the potent cytotoxic payload is liberated preferentially within cancer cells, thereby minimizing systemic toxicity.[2]
This guide offers a comprehensive overview of the experimental data, detailed protocols, and critical pathways involved in the validation of this process, comparing the performance of Val-Cit linkers with relevant alternatives.
Mechanism of Payload Release from Val-Cit Linkers
The release of the cytotoxic payload from a Val-Cit linker is a multi-step process that occurs following the internalization of the ADC.[3][4] The key players in this mechanism are the acidic environment of the lysosome, the lysosomal protease Cathepsin B, and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked through the endosomal pathway to the lysosome.[3][5] The acidic milieu of the lysosome (pH 4.5-5.5) provides the optimal environment for the enzymatic activity of Cathepsin B.[4]
Cathepsin B recognizes and cleaves the amide bond between the citrulline residue of the dipeptide linker and the PABC spacer.[4] This cleavage event triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to its fragmentation and the subsequent release of the unmodified, active cytotoxic payload into the lysosome.[4] From there, the payload can diffuse into the cytoplasm and exert its cell-killing effect. The inclusion of the PABC spacer is crucial as it facilitates efficient enzymatic cleavage, which might otherwise be sterically hindered by a bulky payload directly attached to the dipeptide.
Quantitative Data Presentation
The following tables summarize quantitative data comparing the performance of Val-Cit linkers with other cleavable dipeptide linkers in key validation assays.
Table 1: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate (%) | Reference |
| Val-Cit | Not explicitly stated | 100 | [2] |
| Val-Ala | Not explicitly stated | Similar to Val-Cit | [2] |
| Val-Lys | Not explicitly stated | Lower than Val-Cit & Val-Ala | [6] |
| Val-Arg | Not explicitly stated | Lower than Val-Cit & Val-Ala | [6] |
| Asn-Asn | Not cleaved by Cathepsin B | 0 | [6] |
Note: Direct comparative kinetic parameters (kcat/Km) are not always available in the literature. Relative cleavage rates are often reported.
Table 2: Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC | Species | Incubation Time (days) | % Intact ADC / Payload Release | Reference |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Human | 7 | >95% Intact | [1] |
| Trastuzumab-vc-MMAE | Mouse | 7 | ~50% Payload Release | [1] | |
| Peptide (Val-Ala) | Anti-Her2-cys-mc-Val-Ala-PBD | Mouse | Not specified | Less aggregation than Val-Cit | |
| Peptide (Asn-Asn) | Trastuzumab-AsnAsn-MMAE | Mouse | 7 | >95% Intact | [6] |
| β-glucuronide | Not specified | Human | 7 | >98% Intact | |
| Disulfide | Not specified | Human | 7 | ~80-90% Intact | [1] |
| Hydrazone | Not specified | Human | 1 | ~50% Intact | [1] |
Note: Plasma stability can be influenced by the antibody, payload, and conjugation method. The Val-Cit linker shows excellent stability in human plasma but is known to be less stable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C).[1]
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Antibody | Payload | Linker | Cell Line | IC50 (µg/mL) | Reference |
| Trastuzumab | MMAE | Val-Cit | SKBR3 (HER2+) | ~0.03 | [6] |
| Trastuzumab | MMAE | Asn-Gly | SKBR3 (HER2+) | ~0.03 | [6] |
| Trastuzumab | MMAE | Asn-Asn | SKBR3 (HER2+) | ~0.03 | [6] |
| Anti-Trop2 | DXd | SY02 | CFPAC-1 | Subnanomolar | [7] |
| Anti-Trop2 | SN-38 | SY02 | CFPAC-1 | Subnanomolar | [7] |
| Anti-Trop2 | MMAE | SY02 | CFPAC-1 | Less potent | [7] |
Note: The choice of linker can significantly impact the in vitro cytotoxicity of an ADC. In some cases, different linkers may exhibit similar potencies, while in others, the linker chemistry can influence the overall efficacy.
Mandatory Visualization
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (LC-MS Quantification)
Objective: To quantify the rate of payload release from an ADC upon incubation with purified human Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT
-
Quenching Solution: Acetonitrile (B52724) with an internal standard
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture by adding the ADC to the assay buffer at a final concentration of 10-100 µg/mL.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated human Cathepsin B to the ADC solution (e.g., 1 µM final concentration).
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the reaction mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding an excess of cold quenching solution to the aliquots.
-
Centrifuge the samples to precipitate the enzyme and antibody.
-
Collect the supernatant for analysis.[8]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the rate of cleavage from the time-course data.
-
Cell-Based Intracellular Payload Release Assay
Objective: To quantify the amount of payload released from an ADC within target cells over time.
Materials:
-
Target antigen-positive and negative cell lines
-
Complete cell culture medium
-
ADC with a cleavable linker
-
Subcellular fractionation buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed target cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with the ADC at a specific concentration (e.g., 1-10 µg/mL) for various time points (e.g., 0, 2, 6, 24, 48 hours).
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells with cold PBS to remove any non-internalized ADC.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer.
-
-
Subcellular Fractionation (Optional but Recommended):
-
Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the cell lysate or lysosomal fraction using a cold organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Data Analysis:
-
Normalize the amount of released payload to the cell number or total protein concentration.
-
Plot the intracellular payload concentration over time to determine the release kinetics.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
A Comparative Guide to the Plasma Stability of Val-Cit and Glucuronide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of two commonly used cleavable linkers: the peptide-based valine-citrulline (Val-Cit) linker and the enzyme-cleavable β-glucuronide linker. This comparison is supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.
An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload but be efficiently cleaved to release the drug upon reaching the target tumor cells. Both Val-Cit and β-glucuronide linkers are designed for enzymatic cleavage within the lysosomal compartment of cancer cells, where specific enzymes are highly active.
Comparative Plasma Stability Data
The following table summarizes the key characteristics and available quantitative data on the plasma stability of Val-Cit and glucuronide linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Feature | Val-Cit Linker | β-Glucuronide Linker | References |
| Cleavage Mechanism | Proteolytic cleavage by lysosomal proteases, primarily Cathepsin B. | Hydrolysis by the lysosomal enzyme β-glucuronidase. | [1] |
| Human Plasma Stability | Generally high stability. | High stability. | [1][2] |
| Rodent Plasma Stability | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to instability in mouse plasma. This is a critical consideration for preclinical studies. | Reported to be highly stable in rat plasma, with a long half-life. | [3][4] |
| Half-life in Rat Plasma | Not consistently reported due to variability and instability. | An extrapolated half-life of 81 days has been reported for a β-glucuronide MMAF drug-linker. | [3] |
| Hydrophilicity | The Val-Cit-PABC moiety can be hydrophobic, potentially leading to ADC aggregation, especially at high drug-to-antibody ratios (DARs). | The glucuronide moiety is hydrophilic, which can reduce the tendency for ADC aggregation, even with hydrophobic payloads and high DARs. | [1][3] |
| ADC Aggregation | Can be prone to aggregation, particularly with hydrophobic payloads and high DARs. | ADCs with glucuronide linkers have shown minimal aggregation (<5%) compared to dipeptide-linked ADCs (up to 80% in some cases). | [3] |
In-Depth Look at Linker Technologies
Valine-Citrulline (Val-Cit) Linkers: The Power of Proteolytic Cleavage
Val-Cit linkers are the most well-established and widely used protease-cleavable linkers in clinically approved and investigational ADCs.[1] They are designed to be stable in the bloodstream and are readily cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1] This targeted cleavage mechanism ensures the specific release of the cytotoxic payload within the cancer cell.
While Val-Cit linkers demonstrate excellent stability in human plasma, their susceptibility to cleavage by mouse carboxylesterase 1C (Ces1C) poses a significant challenge for preclinical evaluation in rodent models.[1][4] This species-specific instability can lead to premature drug release, off-target toxicity, and an underestimation of the ADC's therapeutic potential.[4]
β-Glucuronide Linkers: High Stability through Enzymatic Targeting
β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant within the lysosomes and the tumor microenvironment but has low activity in the bloodstream.[1] This enzymatic targeting results in ADCs with high plasma stability across different species, minimizing off-target toxicity.[1][2]
A key advantage of β-glucuronide linkers is their hydrophilic nature.[3] This property can help to mitigate the aggregation issues often associated with hydrophobic payloads and high drug-to-antibody ratios (DARs), which can be a challenge with Val-Cit linkers.[3] The enhanced hydrophilicity can lead to improved manufacturing feasibility and a better pharmacokinetic profile.
Experimental Protocols
In Vitro ADC Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC and the analytical method used.
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC (drug-to-antibody ratio) or the concentration of released payload.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Frozen plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instruments (e.g., LC-MS system)
Methodology:
-
Preparation: Thaw the plasma at 37°C. Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC into the plasma at a final concentration of 1 mg/mL. A control sample of the ADC in PBS should also be prepared. Incubate the samples at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Quenching: Immediately stop the reaction by adding 3 volumes of an ice-cold quenching solution (e.g., acetonitrile) to precipitate the plasma proteins.
-
Sample Preparation for Analysis:
-
For DAR Analysis (Intact ADC): The ADC can be isolated from the plasma using immunoaffinity capture (e.g., Protein A beads). The captured ADC is then eluted and prepared for LC-MS analysis.
-
For Released Payload Analysis: After protein precipitation, centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the released payload, is collected for LC-MS analysis.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the intact or partially degraded ADC to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Released Payload Analysis: Quantify the concentration of the free payload in the supernatant at each time point. An increase in the free payload concentration over time indicates linker cleavage.
-
-
Data Analysis: Plot the average DAR or the concentration of the released payload against time to determine the stability of the ADC in plasma. The half-life (t½) of the ADC linker in plasma can be calculated from this data.
Mandatory Visualization
Caption: Experimental workflow for in vitro ADC plasma stability assay.
Caption: Enzymatic cleavage of a Val-Cit linker by Cathepsin B.
Caption: Enzymatic cleavage of a glucuronide linker by β-glucuronidase.
References
Cleavable vs. Non-Cleavable ADCs: A Comparative Guide to the Bystander Killing Effect
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely dependent on their ability to deliver a cytotoxic payload to an antigen-expressing target cell. The "bystander killing effect," a phenomenon where the ADC's payload eliminates neighboring antigen-negative tumor cells, has emerged as a critical attribute for enhancing therapeutic potency, particularly in the context of heterogeneous tumors. This guide provides an objective comparison of the bystander killing effect mediated by cleavable and non-cleavable ADCs, supported by experimental data and detailed methodologies.
The fundamental difference in the bystander effect between these two classes of ADCs lies in the properties of the linker connecting the antibody to the cytotoxic payload.[1][2] Cleavable linkers are designed to release their payload in the tumor microenvironment or within the target cell, which can then diffuse to and kill adjacent cells.[1] In contrast, non-cleavable linkers require the degradation of the antibody itself within the lysosome of the target cell to release the payload, which often remains membrane-impermeable, thus limiting its bystander activity.[1]
Quantitative Comparison of Bystander Killing Effect
The following tables summarize quantitative data from preclinical studies comparing the in vitro cytotoxicity and bystander effect of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of HER2-Targeting ADCs
| ADC | Linker Type | Payload | Target Cell Line (HER2+) | IC50 (ng/mL) on Target Cells | Bystander Cell Line (HER2-) | Bystander Killing Observed | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (tetrapeptide) | DXd (Topoisomerase I inhibitor) | SK-BR-3 | Potent cell death | U-87 MG | Yes, significant cytotoxicity in co-culture | [3] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (thioether) | DM1 (Microtubule inhibitor) | SK-BR-3 | Potent cell death | U-87 MG | No | [3] |
| Trastuzumab-vc-MMAE | Cleavable (valine-citrulline) | MMAE (Microtubule inhibitor) | N87 | Potent cell death | MCF7 | Yes | [4] |
Table 2: In Vivo Antitumor Activity in Xenograft Models with Heterogeneous Tumors
| ADC | Linker Type | Payload | Xenograft Model | Outcome | Reference |
| Trastuzumab deruxtecan (T-DXd) | Cleavable | DXd | Co-inoculation of HER2+ (NCI-N87) and HER2- (MDA-MB-468-Luc) cells | Significant reduction in luciferase signal from HER2- cells, indicating bystander killing. | [2] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | DM1 | Co-inoculation of HER2+ and HER2- cells | No significant effect on HER2- cells. | [3] |
| cAC10-vcMMAE | Cleavable | MMAE | Admixed CD30+ and CD30- tumor | Potent bystander killing of CD30- cells. | [5] |
| cAC10-vcMMAF | Cleavable | MMAF | Admixed CD30+ and CD30- tumor | No bystander killing observed. | [5] |
Mechanisms of Action and Signaling Pathways
The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Understanding these signaling pathways is crucial for predicting efficacy and potential resistance mechanisms.
Microtubule Inhibitors (MMAE and DM1)
Monomethyl auristatin E (MMAE) and Mertansine (DM1) are potent microtubule inhibitors.[6][7] MMAE binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6][8] DM1 also binds to tubulin but promotes microtubule stabilization, which similarly disrupts mitosis and induces apoptosis.[9] The apoptotic cascade initiated by these agents often involves the activation of caspase-3.[8]
Topoisomerase I Inhibitors (DXd)
Deruxtecan (DXd), the payload of T-DXd, is a topoisomerase I inhibitor.[10] It stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks during replication, which triggers cell cycle arrest and apoptosis.[10][11] This DNA damage response can activate apoptotic pathways.[12]
Experimental Protocols for Assessing the Bystander Effect
Accurate assessment of the bystander killing effect is essential for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).[3]
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative U-87 MG or MCF7 cells).[3] The Ag- cell line should ideally be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[4]
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[4]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[4]
-
Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) to assess non-specific toxicity.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-144 hours, depending on the payload's mechanism of action.[4]
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population using flow cytometry (detecting the fluorescent protein) or high-content imaging.
-
Determine the IC50 value for the ADC on the Ag- cells in the co-culture setting. A significant decrease in the viability of Ag- cells in co-culture compared to monoculture indicates a bystander effect.[2]
-
In Vivo Xenograft Model with Heterogeneous Tumors
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Line Preparation:
-
Use an Ag+ cell line and an Ag- cell line, where the Ag- line is engineered to express a reporter gene such as luciferase for in vivo imaging.[2]
-
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunocompromised mice. The ratio of the two cell types can be varied.
-
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the ADC intravenously. Include a vehicle control group and potentially an isotype control ADC group.
-
-
Monitoring and Analysis:
-
Monitor tumor volume using calipers.
-
Quantify the population of Ag- cells over time using in vivo bioluminescence imaging. A significant reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates an in vivo bystander effect.[2]
-
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mertansine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. Feasibility of Trastuzumab-Deruxtecan in the Treatment of Ovarian Cancer: A Systematic Review | MDPI [mdpi.com]
- 12. cusabio.com [cusabio.com]
Evaluating Dipeptide Sequences for Cathepsin B Cleavage: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal dipeptide sequence for cleavage by cathepsin B is a critical step in the design of prodrugs, antibody-drug conjugates (ADCs), and other targeted therapies. This guide provides a comparative analysis of various peptide sequences, supported by experimental data, to facilitate informed decision-making.
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in tumor cells, making it an attractive target for enzyme-triggered drug release.[] Its primary activity within the acidic environment of the lysosome includes both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) functions.[2][3] The dipeptidyl carboxypeptidase activity, which involves the cleavage of C-terminal dipeptides, is of particular interest for the design of cleavable linkers in drug delivery systems.[2][3] The substrate specificity of cathepsin B is influenced by the pH of its environment.[2][4]
Comparative Analysis of Cathepsin B Substrate Cleavage
The efficiency of cathepsin B cleavage is determined by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Km ratio is the most effective measure for comparing the catalytic efficiency of different substrates.
While direct kinetic data for a wide range of simple dipeptide substrates is not extensively documented in publicly available literature, valuable insights can be drawn from studies on longer peptide substrates, particularly those with fluorogenic leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC). These studies reveal the preferred amino acid residues at the P1 and P2 positions of the substrate, which correspond to the C-terminal and penultimate amino acids of a dipeptide sequence, respectively.
The following table summarizes the kinetic parameters for the cleavage of various peptide substrates by human cathepsin B at different pH values. It is important to note that these substrates are typically tripeptides or longer, and the data reflects the cleavage of the entire sequence.
| Substrate Sequence | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Arg-Arg-AMC | 7.2 | 160 ± 30 | 0.8 ± 0.05 | 5,000 | [5] |
| Z-Arg-Arg-AMC | 4.6 | 210 ± 20 | 0.11 ± 0.003 | 520 | [5] |
| Z-Phe-Arg-AMC | 7.2 | 50 ± 10 | 1.1 ± 0.07 | 22,000 | [5] |
| Z-Phe-Arg-AMC | 4.6 | 30 ± 5 | 1.5 ± 0.05 | 50,000 | [5] |
| Z-Nle-Lys-Arg-AMC | 7.2 | 60 ± 10 | 1.4 ± 0.06 | 23,333 | [5] |
| Z-Nle-Lys-Arg-AMC | 4.6 | 40 ± 10 | 1.2 ± 0.08 | 30,000 | [5] |
| Z-Lys-Arg-AMC | - | Lower activity than Z-Nle-Lys-Arg-AMC | - | - | [5] |
Note: Z represents a benzyloxycarbonyl protecting group, and Nle represents norleucine.
From the available data, several key observations can be made regarding the dipeptide preferences of cathepsin B:
-
P1 Position: There is a strong preference for basic amino acids, particularly Arginine (Arg), at the P1 position.[5]
-
P2 Position: The P2 position appears to be more promiscuous, accommodating a range of residues. While basic residues like Lysine (Lys) are well-tolerated, hydrophobic and aromatic residues such as Phenylalanine (Phe) and Valine (Val) are also favorable.[5] The widely used Val-Cit (Valine-Citrulline) and Val-Ala (Valine-Alanine) dipeptide linkers in ADCs underscore the acceptance of hydrophobic residues at the P2 position.[]
-
pH Influence: The cleavage efficiency of certain sequences is pH-dependent. For instance, the cleavage of Z-Arg-Arg-AMC is significantly more efficient at a neutral pH of 7.2 compared to an acidic pH of 4.6.[5] In contrast, Z-Phe-Arg-AMC is cleaved more efficiently at the acidic pH.[5]
Experimental Protocol for Cathepsin B Cleavage Assay
The following is a detailed protocol for a fluorometric assay to determine the kinetic parameters of cathepsin B cleavage for a given dipeptide sequence linked to a fluorophore, such as AMC.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic dipeptide substrate (e.g., X-Y-AMC)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5 (or other desired pH)
-
Activation Buffer: Assay Buffer supplemented with 5 mM dithiothreitol (B142953) (DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Activation Buffer. The Activation Buffer with DTT should be prepared fresh.
-
Reconstitute the recombinant cathepsin B in Assay Buffer to a stock concentration of 1 µM.
-
Prepare a 10 mM stock solution of the fluorogenic dipeptide substrate in DMSO.
-
Create a serial dilution of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.1 to 10 times the expected Km).
-
-
Enzyme Activation:
-
Dilute the cathepsin B stock solution to a working concentration of 100 nM in Activation Buffer.
-
Incubate the diluted enzyme solution at 37°C for 15-30 minutes to ensure full activation of the enzyme.
-
-
Assay Setup:
-
Pipette 50 µL of the activated cathepsin B solution into the wells of the 96-well black microplate.
-
Include control wells:
-
No-enzyme control: 50 µL of Activation Buffer without the enzyme.
-
No-substrate control: 50 µL of activated cathepsin B solution with 50 µL of Assay Buffer instead of the substrate solution.
-
Inhibitor control (optional): 50 µL of pre-incubated activated cathepsin B and a known inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solutions to the respective wells containing the activated enzyme.
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the cleavage of a dipeptide sequence by cathepsin B.
Caption: Workflow for a cathepsin B cleavage assay.
Signaling Pathway of Cathepsin B-Mediated ADC Activation
In the context of antibody-drug conjugates, the cleavage of the dipeptide linker by cathepsin B is a key step in a larger signaling pathway that leads to cell death.
Caption: ADC activation by cathepsin B.
References
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different self-immolative spacers for drug delivery
For Researchers, Scientists, and Drug Development Professionals
Self-immolative spacers are crucial components in the design of sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs). These molecular constructs are engineered to be stable in systemic circulation and to undergo a triggered, spontaneous fragmentation cascade within the target cell, leading to the efficient release of an unmodified therapeutic payload. The choice of a self-immolative spacer significantly impacts the efficacy, safety, and pharmacokinetic profile of a targeted therapeutic. This guide provides an objective comparison of the performance of common self-immolative spacers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug delivery systems.
Data Presentation: A Comparative Analysis of Release Kinetics
The efficiency of a self-immolative spacer is primarily determined by its cleavage kinetics upon activation. The following table summarizes quantitative data on the release half-lives of various self-immolative spacers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the experimental context is provided for each data set.
| Self-Immolative Spacer | Trigger | Payload | Release Half-life (t½) | Experimental Conditions | Reference |
| PABC (p-aminobenzyloxycarbonyl) | Cathepsin B | Doxorubicin | ~6 minutes | In vitro enzymatic assay | [1] |
| Cyclization (dipeptide) | Acid-catalyzed hydrolysis | Active Drug | Efficient release | In vitro hydrolysis assay | [1] |
| Hemi-aminal | Cathepsin B | MMAE | Efficient release | In vitro cell-based assays | [1] |
| Ethylenediamine-carbamate (Sp1) | Intramolecular cyclization | R848 (tertiary alcohol) | Very slow | pH 7.4 buffer | [2][3] |
| Pyrrolidine-carbamate (Sp2) | Intramolecular cyclization | R848 (tertiary alcohol) | ~5 times faster than Sp1 | pH 7.4 buffer | [2] |
| Engineered Pyrrolidine-carbamate (Sp3) | Intramolecular cyclization | R848 (tertiary alcohol) | 7.6 hours | pH 7.4 buffer | [2][3] |
| Disulfide (hindered) | Glutathione (GSH) | Maytansinoid (DM4) | More stable to reduction | In vitro with dithiothreitol (B142953) and in vivo in mice | [4] |
| Disulfide (less hindered) | Glutathione (GSH) | Maytansinoid (DM1) | Less stable to reduction | In vitro with dithiothreitol and in vivo in mice | [4] |
Mechanisms of Action and Experimental Workflows
The diverse chemical nature of self-immolative spacers dictates their mechanism of drug release. The following diagrams illustrate the cleavage mechanisms of common spacer types and a general workflow for their experimental evaluation.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative evaluation of self-immolative spacers. The following are detailed methodologies for key experiments.
Synthesis of a Self-Immolative Linker-Drug Conjugate
This protocol describes the general steps for synthesizing a linker-payload conjugate.
-
Linker Synthesis: A bifunctional self-immolative linker is synthesized with orthogonal protecting groups. One end is designed to react with the drug, and the other with the targeting moiety (e.g., an antibody).
-
Drug Conjugation: The deprotected linker is reacted with the drug, often through a carbamate or ether linkage, to form the linker-payload intermediate.
-
Purification: The linker-payload conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The structure of the conjugate is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cathepsin B-Mediated Cleavage Assay
This assay simulates the lysosomal environment to assess the enzymatic cleavage of protease-sensitive linkers like Val-Cit-PABC.
-
Protocol:
-
Prepare the ADC sample at a concentration of 1 mg/mL in 30 µL of MES buffer (10 mM MES-Na, 40 µM dithiothreitol, pH 5.0).[1]
-
Incubate the ADC solution at 37°C for 10 minutes.[1]
-
Add pre-warmed human cathepsin B (20 ng/µL) in 30 µL of MES buffer to the ADC solution.[1]
-
Incubate the reaction mixture at 37°C.[1]
-
Collect 20 µL aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]
-
Quench the reaction by adding an EDTA-free protease inhibitor cocktail.[1]
-
Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.[1]
-
HPLC Analysis of Payload Release
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the components of the cleavage reaction.
-
Protocol:
-
Column: A reversed-phase C18 column (e.g., 3-µm, 100 mm x 3.0 mm i.d.).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over a set time (e.g., 10 minutes).
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV spectrophotometry at a wavelength appropriate for the payload.[1]
-
Data Analysis: The amount of released drug and intact conjugate are quantified by integrating the peak areas in the chromatograms. The half-life (t½) of the drug release is then calculated from the kinetic data.
-
LC-MS Analysis of Payload Release
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more sensitive and specific method for analyzing the cleavage reaction, allowing for the identification and quantification of the payload and various intermediates.[2]
-
Protocol:
-
Chromatography: Similar to the HPLC protocol, using a compatible buffer system.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Extracted ion chromatograms are used to quantify the parent conjugate and the released payload. Fragmentation analysis (MS/MS) can be used to confirm the identity of the species.
-
Conclusion
The selection of an appropriate self-immolative spacer is a critical decision in the design of targeted drug delivery systems. This guide provides a comparative overview of common spacer types, highlighting the importance of their release kinetics and the experimental methodologies required for their evaluation. While the p-aminobenzyloxycarbonyl (PABC) spacer remains a widely used and well-characterized option, novel spacers based on different cyclization and elimination mechanisms offer a broader range of release profiles and chemical properties. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the development of safer and more effective targeted therapies.
References
A Researcher's Guide to Confirming Target-Specific Cytotoxicity of a New ADC Construct
For researchers, scientists, and drug development professionals, establishing the target-specific cytotoxicity of a novel Antibody-Drug Conjugate (ADC) is a critical step in its preclinical evaluation. This guide provides a comparative framework for assessing the performance of a new ADC construct against established alternatives, supported by experimental data and detailed protocols.
Comparative In Vitro Cytotoxicity of ADCs
The cornerstone of evaluating a new ADC is to determine its potency and specificity in killing cancer cells that express the target antigen, while sparing antigen-negative cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.[1] The following tables summarize the in vitro cytotoxicity of various ADCs across different cancer cell lines, categorized by their cytotoxic payload.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Auristatin Payloads (e.g., MMAE)
| ADC | Target Antigen | Payload | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| New ADC Construct | [Specify Target] | [Specify Payload] | [Specify Cell Line] | [High/Low] | [Insert Data] | N/A |
| Brentuximab Vedotin | CD30 | MMAE | Karpas 299 | High | 1-10 | [2] |
| Brentuximab Vedotin | CD30 | GCT27 | High | Substantial at 250 | [3] | |
| SY02-MMAE | Trop-2 | MMAE | MDA-MB-468 | High | 0.28 | |
| SY02-MMAE | Trop-2 | CFPAC-1 | High | 1.19 | ||
| T-MMAE | HER2 | MMAE | SK-BR-3 | High | ~15-50 | [4] |
| T-MMAE | HER2 | MDA-MB-453 | Low | ~25-80 | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Maytansinoid Payloads (e.g., DM1)
| ADC | Target Antigen | Payload | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| New ADC Construct | [Specify Target] | [Specify Payload] | [Specify Cell Line] | [High/Low] | [Insert Data] | N/A |
| Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | High | 0.1-1.0 | [2] |
| Trastuzumab Emtansine (T-DM1) | HER2 | HCC1954 | High | Potent | [2] | |
| Trastuzumab Emtansine (T-DM1) | HER2 | N87 | High | 13-43 | [3] | |
| Trastuzumab Emtansine (T-DM1) | HER2 | BT474 | High | 13-43 | [3] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Camptothecin Payloads (e.g., SN-38)
| ADC | Target Antigen | Payload | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| New ADC Construct | [Specify Target] | [Specify Payload] | [Specify Cell Line] | [High/Low] | [Insert Data] | N/A |
| Sacituzumab Govitecan | Trop-2 | SN-38 | CVX8 | High | Lower than control | [5] |
| Sacituzumab Govitecan | Trop-2 | ADX3 | High | Lower than control | [5] | |
| SY02-SN-38 | Trop-2 | SN-38 | MDA-MB-468 | High | 0.47 | |
| SY02-SN-38 | Trop-2 | CFPAC-1 | High | 0.83 |
Key Experimental Protocols
To ensure objective and reproducible results, detailed methodologies for key experiments are essential.
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of an ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[6]
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium
-
New ADC construct and relevant comparator ADCs
-
Unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the new ADC construct, comparator ADCs, and the unconjugated antibody in complete medium.[8] Remove the old medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include untreated cells as a control.[8]
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6]
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
New ADC construct and relevant comparator ADCs
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Co-seed Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4). As a control, seed GFP-expressing Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADCs.[8]
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.[8]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[8]
Visualizing the Mechanisms of Action
Understanding the underlying biological pathways and experimental procedures is facilitated by clear and concise diagrams.
Caption: Experimental workflow for assessing ADC cytotoxicity.
The cytotoxic effect of many ADCs is mediated through the induction of apoptosis. The following diagram illustrates the general signaling pathway from ADC internalization to the activation of executioner caspases.
Caption: ADC-induced apoptosis signaling pathway.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can systematically and objectively evaluate the target-specific cytotoxicity of a new ADC construct, paving the way for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mal-PEG1-Val-Cit-PAB-PNP
This document provides crucial safety protocols, operational procedures, and disposal plans for Mal-PEG1-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. Given the potent nature of the payloads typically associated with such linkers, a stringent adherence to safety measures is paramount to protect researchers and the laboratory environment. The following guidance is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate experimental planning and safety assessments.
| Property | Value | Citations |
| CAS Number | 2249935-92-8 | [1][2][3][4] |
| Molecular Formula | C₃₄H₄₁N₇O₁₂ | [1][2][3][4] |
| Molecular Weight | 739.7 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Storage (Solid) | -20°C, protected from light and moisture | [1] |
| Storage (In Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [6] |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with ADC linkers and the highly potent nature of the cytotoxic agents they are designed to carry, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Engineering Controls | Certified Chemical Fume Hood or Isolator/Glovebox | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of fine powders. For operations with a higher risk of aerosol generation or when handling the final potent ADC, a containment isolator or glovebox is recommended. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | A PAPR with a full facepiece is recommended for operations involving weighing and handling of the powder. For less hazardous operations with solutions within a fume hood, a properly fitted N95 or FFP3 respirator may be sufficient, based on a risk assessment. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes). |
| Body Protection | Disposable Coveralls or Gown | A disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs should be worn over personal clothing. Alternatively, a solid-front, back-closing disposable gown can be used. Gowns should be changed immediately after a spill or at the end of a task. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes, especially when handling liquids. |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound. The following procedures cover the entire workflow from receipt to disposal.
Preparation and Pre-Handling
-
Area Designation: Designate a specific area within a laboratory, clearly marked for handling potent compounds.
-
Equipment Preparation: Ensure all necessary equipment (fume hood, analytical balance, spatulas, vials, etc.) is clean, decontaminated, and readily available inside the designated handling area.
-
Spill Kit: A spill kit specifically for chemical hazards should be accessible and personnel trained in its use.
Handling the Solid Compound
-
Location: All manipulations of the solid linker must be conducted within a certified chemical fume hood or an appropriate containment enclosure (e.g., glovebox).
-
Weighing:
-
Tare a tared weigh paper or vial on the analytical balance.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add anhydrous solvent (e.g., DMSO or DMF) to the vial containing the weighed solid.
-
Gently vortex or pipette to dissolve. Keep the container capped as much as possible.
-
Prepare solutions fresh before use as the maleimide (B117702) group can hydrolyze in the presence of water.
-
Post-Handling Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the linker using a suitable cleaning agent (e.g., a laboratory detergent), followed by rinsing with water and an appropriate solvent.
-
PPE Doffing: Remove PPE in the designated doffing area, starting with the outer gloves, followed by coveralls/gown, shoe covers, and inner gloves. Respiratory and eye protection are typically removed last after exiting the immediate handling area. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent contamination and ensure regulatory compliance.
-
Solid Waste:
-
All contaminated solid waste, including gloves, weigh papers, pipette tips, vials, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be sealed and stored in a designated secondary containment area until pickup.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsing solvents, in a sealed, labeled hazardous waste container.
-
Do not pour any solutions containing the linker down the drain.
-
-
Waste Disposal:
-
Follow your institution's specific procedures for the collection and disposal of chemical hazardous waste. Ensure that all waste is properly documented.
-
Experimental Protocol: Antibody Conjugation
The following is a general protocol for conjugating this compound to a thiol-containing molecule, such as a reduced antibody. This protocol should be adapted based on the specific antibody and payload.
1. Antibody Preparation (Thiol Generation)
-
If the antibody does not have free thiols, disulfide bonds in the hinge region may need to be partially or fully reduced.
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 7.2).
2. Linker Preparation
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
3. Conjugation Reaction
-
To the reduced and purified antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
4. Purification of the Conjugate
-
Remove the unreacted linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified antibody-linker conjugate is then ready for conjugation with the payload via the PNP-carbonate active ester.
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of the handling process and the signaling pathway context of the linker.
Caption: Workflow for Safe Handling of this compound.
Caption: Functional components and cleavage mechanism of the linker.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
